molecular formula C8H17NO3 B13558697 3-Amino-4-(tert-butoxy)butanoic acid

3-Amino-4-(tert-butoxy)butanoic acid

Cat. No.: B13558697
M. Wt: 175.23 g/mol
InChI Key: JPWXPSWESBCLDA-UHFFFAOYSA-N
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Description

3-Amino-4-(tert-butoxy)butanoic acid is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-4-(tert-butoxy)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-4-(tert-butoxy)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-4-[(2-methylpropan-2-yl)oxy]butanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-8(2,3)12-5-6(9)4-7(10)11/h6H,4-5,9H2,1-3H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPWXPSWESBCLDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(CC(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Comprehensive Technical Guide on (R)-3-Amino-4-(tert-butoxy)butanoic acid (CAS 1956437-97-0)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

(R)-3-Amino-4-(tert-butoxy)butanoic acid is a specialized β-amino acid derivative that serves as a critical building block in the design of advanced peptidomimetics and foldamers. By introducing an additional methylene carbon into the peptide backbone, this compound fundamentally alters the structural and pharmacological profile of the resulting oligomer, conferring exceptional resistance to enzymatic degradation[1]. This whitepaper provides an authoritative guide on its physicochemical properties, mechanistic advantages, and validated experimental protocols for its integration into solid-phase peptide synthesis (SPPS).

Physicochemical & Structural Profiling

Understanding the structural parameters of CAS 1956437-97-0 is the first step in predicting its behavior during synthesis. The compound features a free primary amine at the β-position and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group[2].

PropertyValue
Chemical Name (R)-3-Amino-4-(tert-butoxy)butanoic acid
CAS Number 1956437-97-0
Molecular Formula C8H17NO3
Molecular Weight 175.23 g/mol
Common Synonyms D-β-homoserine(OtBu); (3R)-3-amino-4-(tert-butoxy)butanoic acid
SMILES O=C(O)CCOC(C)(C)C
Physical State Solid (typically supplied as a powder)

Mechanistic Role in Peptidomimetics

As a Senior Application Scientist, it is vital to understand why specific structural modifications are chosen in drug development. The utility of this compound rests on two foundational pillars: backbone modification and orthogonal side-chain protection.

Why β-Amino Acids? (The Causality of Stability)

Natural α-peptides are highly susceptible to rapid hydrolysis by endogenous proteases, severely limiting their pharmacokinetic viability as therapeutics. The incorporation of β-amino acids introduces an extra -CH₂- group into the backbone. This seemingly minor structural perturbation drastically alters the backbone's torsional angles (φ, ψ, θ), allowing the formation of stable, unnatural secondary structures such as 14-helices. Because the active sites of natural proteases have evolved to recognize the specific spatial arrangement of α-peptide bonds, the altered geometry of β-peptides creates a profound steric clash, rendering them essentially invisible to proteolytic enzymes[1],[3].

Why the tert-Butyl (tBu) Protecting Group? (Orthogonal Strategy)

During peptide synthesis, the nucleophilic hydroxyl group of the homoserine side chain must be masked to prevent unwanted acylation or branching. The tert-butyl (tBu) ether is the industry standard for this purpose within the Fmoc/tBu orthogonal SPPS strategy[4]. The causality behind this choice lies in differential chemical lability:

  • Base Stability: The tBu ether is completely stable to the secondary amines (e.g., 20% piperidine) used to iteratively remove Fmoc groups during chain elongation[4].

  • Acid Lability: The tBu group is efficiently cleaved via the formation of a stable tert-butyl carbocation when exposed to strong acids (e.g., 95% Trifluoroacetic acid) during the final global deprotection and resin cleavage step[5].

Experimental Workflows: Synthesis & SPPS Incorporation

Because CAS 1956437-97-0 is supplied as a free amine, it must either be coupled as the N-terminal residue or pre-protected with an Fmoc group prior to standard SPPS elongation. Below are self-validating protocols for both Fmoc-protection and subsequent coupling.

Protocol A: Fmoc-Protection of the Free Amine

Objective: Convert the free amine to Fmoc-(R)-β-HoSer(tBu)-OH for standard SPPS.

  • Dissolution: Dissolve 1.0 eq of CAS 1956437-97-0 in a 1:1 mixture of 10% aqueous Na₂CO₃ and 1,4-dioxane.

  • Reagent Addition: Chill the solution to 0°C. Slowly add 1.1 eq of Fmoc-N-hydroxysuccinimide (Fmoc-OSu) dissolved in a minimal volume of dioxane.

    • Expert Insight: Fmoc-OSu is strictly preferred over Fmoc-Cl to prevent the formation of dipeptide impurities via mixed anhydride intermediates.

  • Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Validation: Monitor the disappearance of the free amine via TLC (ninhydrin stain). A negative (yellow) ninhydrin result confirms complete consumption of the starting material.

  • Workup: Acidify the aqueous layer to pH 2.0 using 1M HCl, extract with ethyl acetate, dry over MgSO₄, and concentrate in vacuo.

Protocol B: SPPS Coupling of the Fmoc-Derivative

Objective: Couple the Fmoc-protected β-amino acid to a resin-bound peptide.

  • Activation: Dissolve 3.0 eq of the Fmoc-protected monomer and 3.0 eq of HATU in anhydrous DMF. Add 6.0 eq of N,N-Diisopropylethylamine (DIPEA).

    • Expert Insight: β-amino acids suffer from increased steric hindrance compared to α-amino acids. HATU is chosen over DIC/HOBt due to its superior efficiency in overcoming this kinetic barrier.

  • Coupling: Add the activated mixture to the swelled, Fmoc-deprotected resin. Agitate at room temperature for 2 hours.

  • Self-Validation (Kaiser Test): Remove a few resin beads, wash with DCM, and apply the Kaiser test reagents (ninhydrin, phenol, KCN).

    • Pass: Beads remain colorless/yellow (complete coupling).

    • Fail: Beads turn dark blue (incomplete coupling). If failed, perform a second coupling cycle before proceeding to capping.

  • Global Cleavage: Upon sequence completion, treat the resin with a cleavage cocktail (95% TFA, 2.5% TIS, 2.5% H₂O) for 2 hours to simultaneously cleave the peptide from the resin and remove the tBu protecting group[4],[5].

Data Visualization

SPPS_Workflow Start CAS 1956437-97-0 (Free Amine) Fmoc Fmoc Protection (Fmoc-OSu, Na2CO3) Start->Fmoc Activate Activation (HATU / DIPEA) Fmoc->Activate Couple Coupling to Resin (Solid Phase) Activate->Couple Deprotect Fmoc Deprotection (20% Piperidine) Couple->Deprotect Cycle Cleave Global Cleavage (95% TFA) -> Removes tBu Deprotect->Cleave

Workflow for incorporating CAS 1956437-97-0 into a peptide via Fmoc-SPPS.

Proteolytic_Stability Substrate1 Standard α-Peptide Protease1 Protease Binding (Active Site Match) Substrate1->Protease1 Substrate2 β-Peptide (incl. CAS 1956437-97-0) Protease2 Protease Binding (Steric Clash / Mismatch) Substrate2->Protease2 Result1 Rapid Enzymatic Cleavage Protease1->Result1 Result2 High Proteolytic Stability Protease2->Result2

Mechanism of proteolytic resistance conferred by β-amino acid incorporation.

Quantitative Data Presentation: Coupling Reagent Comparison

When activating sterically hindered β-amino acids, reagent selection dictates yield. The table below summarizes the causality behind reagent choices for coupling CAS 1956437-97-0 derivatives.

Coupling Reagent SystemRelative Efficiency for β-AAsRacemization RiskCost/ScalabilityBest Use Case
HATU / DIPEA Very High (>98%)Low to ModerateHigh CostDifficult couplings, long sequences, research scale
DIC / OxymaPure High (~95%)Very LowLow CostStandard SPPS, large-scale manufacturing
HBTU / DIEA Moderate (~80-85%)ModerateLow CostRoutine α-amino acids (Not recommended for β-AAs)

References

  • BLDpharm. "1956437-97-0 | (R)-3-Amino-4-(tert-butoxy)butanoic acid". BLDpharm. 2

  • Hook, D. F., et al. "The proteolytic stability of 'designed' beta-peptides containing alpha-peptide-bond mimics and of mixed alpha,beta-peptides". Chemistry & Biodiversity (PubMed). 1

  • BenchChem. "The Sentinel of Serine: A Technical Guide to the Tert-Butyl Protecting Group in Peptide Synthesis". BenchChem. 4

  • AAPPTec. "Overview of Solid Phase Peptide Synthesis (SPPS)". Peptide.com. 5

  • ACS Publications. "In Vitro Selection of Macrocyclic α/β3-Peptides against Human EGFR". ACS. 3

Sources

H-β-HoSer(tBu)-OH: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Peptidomimetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Core Chemical Identity

H-β-HoSer(tBu)-OH, formally identified as (3R)-3-amino-4-(tert-butoxy)butanoic acid, is a highly specialized, non-proteinogenic β-amino acid derivative . It serves as a critical building block in the design of β-peptides, foldamers, and advanced peptidomimetics. Unlike standard α-amino acids, β-amino acids possess an additional methylene carbon in their backbone. This structural expansion fundamentally alters the hydrogen-bonding patterns and secondary structures of the resulting polymers, enabling the creation of novel therapeutics with enhanced biological half-lives.

The Stereochemical Rationale: Why L-β-Homoserine is (R)-Configured

A common point of confusion in β-amino acid nomenclature is the apparent inversion of the Cahn-Ingold-Prelog (CIP) absolute configuration. When synthesizing L-β-homoserine from L-serine via Arndt-Eistert homologation, the spatial "L" configuration is retained, but the formal (R)/(S) designation flips .

The Causality of Priority Inversion: In L-serine ((S)-2-amino-3-hydroxypropanoic acid), the α-carbon priorities are: -NH₂ (1) > -COOH (2) > -CH₂OH (3) > -H (4). However, in L-β-homoserine, the insertion of a methylene group converts the carboxyl group into a -CH₂COOH group. Because oxygen has a higher atomic number than carbon at the first point of difference, the -CH₂OH side chain now outranks the -CH₂COOH group. The new priorities at the β-carbon become: -NH₂ (1) > -CH₂OH (2) > -CH₂COOH (3) > -H (4). This priority inversion changes the stereochemical assignment from (S) to (R), making H-β-HoSer(tBu)-OH an (R)-configured molecule despite its "L" lineage.

Physicochemical Properties

The quantitative data for H-β-HoSer(tBu)-OH is summarized below to facilitate accurate stoichiometric calculations during experimental design .

PropertyValue
IUPAC Name (3R)-3-amino-4-(tert-butoxy)butanoic acid
Common Synonyms H-β-HoSer(tBu)-OH, O-tert-butyl-L-β-homoserine
CAS Registry Number 1956437-97-0
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in water, methanol, and DMF

Mechanistic Role in Peptidomimetics & Proteolytic Stability

The primary driver for incorporating H-β-HoSer(tBu)-OH into drug development workflows is the profound proteolytic stability it imparts. Natural α-peptides are rapidly degraded by in vivo peptidases, severely limiting their bioavailability. In contrast, β-peptides are virtually invisible to common proteases [[1]]([Link]).

The Causality of Enzymatic Resistance: The extra methylene group in the β-amino acid backbone disrupts the geometric recognition required by the active sites of proteolytic enzymes (such as trypsin, chymotrypsin, and pronase). The enzymes cannot properly align the β-amide bond with their catalytic triads, rendering the peptide highly stable in biological fluids [[1]]([Link]).

Furthermore, the tert-butyl (tBu) ether protecting group on the homoserine side chain is essential for orthogonal protection during Solid-Phase Peptide Synthesis (SPPS). It prevents unwanted side reactions (such as branching or esterification) at the hydroxyl group during peptide chain elongation.

Experimental Methodologies

To utilize H-β-HoSer(tBu)-OH in standard SPPS workflows, its free amine must first be protected with a Fluorenylmethyloxycarbonyl (Fmoc) group, converting it to Fmoc-β-HoSer(tBu)-OH (CAS: 203854-51-7) .

Protocol 1: Synthesis of Fmoc-β-HoSer(tBu)-OH (Self-Validating System)

Rationale: We utilize Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) rather than Fmoc-Cl. Fmoc-Cl is highly reactive and can form mixed anhydrides with the carboxyl group of the amino acid, leading to the formation of unwanted dipeptide impurities. Fmoc-OSu provides a milder, more controlled reaction .

  • Dissolution: Dissolve 1.0 equivalent of H-β-HoSer(tBu)-OH in a 10% aqueous solution of sodium carbonate (Na₂CO₃).

    • Validation Check: Verify that the pH is between 9.0 and 10.0 to ensure the amine is fully deprotonated and nucleophilic.

  • Addition: Cool the solution to 0–5°C in an ice bath. Slowly add 1.05 equivalents of Fmoc-OSu dissolved in dioxane (or acetone) dropwise under vigorous stirring.

  • Reaction: Allow the mixture to warm to room temperature and stir for 12 hours.

    • Validation Check: Monitor the reaction via TLC (eluent: DCM/MeOH 9:1). The disappearance of the ninhydrin-positive starting material confirms completion.

  • Work-up: Dilute with water and wash the aqueous layer twice with diethyl ether to remove unreacted Fmoc-OSu and non-polar byproducts.

  • Acidification & Extraction: Carefully acidify the aqueous layer to pH 2.0–3.0 using 1M HCl.

    • Validation Check: The product will precipitate or form a cloudy suspension.

  • Purification: Extract the aqueous layer three times with ethyl acetate. Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield Fmoc-β-HoSer(tBu)-OH as a white solid.

Protocol 2: Incorporation into β-Peptides via SPPS
  • Resin Swelling: Swell Rink Amide resin in DMF for 30 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 × 10 minutes. Wash thoroughly with DMF.

  • Coupling: Pre-activate Fmoc-β-HoSer(tBu)-OH (3.0 eq) with HATU (2.9 eq) and DIPEA (6.0 eq) in DMF for 3 minutes. Add the mixture to the resin and agitate for 1 hour.

    • Validation Check: Perform a Kaiser test; a yellow color indicates successful coupling (no free amines), while a blue color dictates a mandatory recoupling step.

  • Global Cleavage: After synthesizing the full sequence, cleave the peptide from the resin and simultaneously remove the tBu protecting group by treating the resin with a cleavage cocktail (TFA/TIPS/Water, 95:2.5:2.5) for 2 hours.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether.

Workflow Visualization

The following diagram illustrates the logical progression from the unprotected β-amino acid to a proteolytically stable foldamer.

Workflow N1 H-β-HoSer(tBu)-OH CAS: 1956437-97-0 N2 Fmoc Protection (Fmoc-OSu, Base) N1->N2 Amine Protection N3 Fmoc-β-HoSer(tBu)-OH CAS: 203854-51-7 N2->N3 Orthogonal Monomer N4 Solid-Phase Peptide Synthesis (HATU/DIPEA Coupling) N3->N4 SPPS Cycle N5 Global Cleavage (TFA removes tBu) N4->N5 Deprotection N6 β-Peptide Foldamer (Proteolytically Stable) N5->N6 Final Product

Workflow from H-β-HoSer(tBu)-OH to proteolytically stable β-peptide foldamers.

References

  • [2] 3-Amino-4-hydroxybutyric acid | C4H9NO3 | CID 193314 - PubChem, National Institutes of Health (NIH).[Link]

  • [1] The outstanding biological stability of β- and γ-peptides toward proteolytic enzymes: An in vitro investigation with fifteen peptidases, ChemBioChem / ResearchGate.[Link]

Sources

Beta-Homoserine tert-Butyl Ether: A Critical Building Block for Peptidomimetics and Foldamers

[1]

Executive Summary

The incorporation of ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

peptidomimeticsFmoc-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

-homoserine(OtBu)-OH

Often referred to chemically as 3-amino-4-hydroxybutyric acid , this residue is structurally the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">


1

Technical Profile and Structural Logic

Nomenclature and Structure

Confusion often arises regarding the nomenclature of

  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Homoserine (
    
    
    -Hse):
    Refers to 3-amino-4-hydroxybutyric acid .[2][3] It is a 4-carbon backbone amino acid.[1]
  • Structural Relationship: It is the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -homolog of Serine (derived by inserting a methylene group into the backbone of Serine).
    
Feature

-Serine

-Homoserine

-Homoserine (

-Ser)
IUPAC Name 2-amino-3-hydroxypropanoic acid2-amino-4-hydroxybutyric acid3-amino-4-hydroxybutyric acid
Backbone Length 3 carbons (

)
4 carbons (

)
4 carbons (

)
Side Chain



(on

-carbon)
Fmoc/tBu Derivative Fmoc-Ser(OtBu)-OHFmoc-Hse(OtBu)-OHFmoc-

-Hse(OtBu)-OH
CAS Number 71989-33-8116661-81-1203854-51-7
Formula



The Role of the tert-Butyl Ether (OtBu)

The tert-butyl ether protection is essential for two reasons:

  • Prevention of O-Acylation: During SPPS, a free hydroxyl group would rapidly react with activated amino acids, leading to branched peptides (depsitpeptides) and chain termination.[1]

  • Solubility & Handling: The bulky lipophilic tert-butyl group improves the solubility of the building block in organic solvents (DMF, DCM) used in SPPS, preventing aggregation common with polar ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino acids.
    

Experimental Protocols: Solid-Phase Peptide Synthesis (SPPS)[1]

Incorporating ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">




Materials
  • Resin: Rink Amide (for C-terminal amides) or Wang Resin (for C-terminal acids).[1]

  • Building Block: Fmoc-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Hse(OtBu)-OH (CAS 203854-51-7).[4]
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOAt/DIC.[1] Note: Standard HBTU/TBTU may result in incomplete coupling.

  • Solvent: DMF (N,N-Dimethylformamide), anhydrous.[1]

Coupling Protocol (Step-by-Step)

Rationale: The

  • Resin Swelling: Swell resin in DCM (20 min) then DMF (20 min).

  • Fmoc Deprotection: Treat resin with 20% Piperidine in DMF (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
     min). Wash with DMF (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">
    
    
    
    ).
    • QC Check: Perform a chloranil test (for secondary amines) or Kaiser test (if primary amine is accessible) to confirm deprotection.[1]

  • Activation:

    • Dissolve Fmoc-ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -Hse(OtBu)-OH  (3.0 eq relative to resin loading) in DMF.
      
    • Add HATU (2.9 eq).[1]

    • Add DIPEA (N,N-Diisopropylethylamine) (6.0 eq).[1]

    • Pre-activation time: 30 seconds (minimize to prevent racemization, though less critical for

      
      -AAs).
      
  • Coupling:

    • Add the activated solution to the resin.

    • Reaction Time: 60–90 minutes at room temperature. (Standard ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
      -AAs take 30-45 min).
      
    • Optimization: For difficult sequences, use double coupling (repeat step 3-4 with fresh reagents).[1]

  • Capping (Recommended): Treat with Acetic Anhydride/Pyridine in DMF to cap unreacted amines.[1]

  • Washing: Wash thoroughly with DMF (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ) and DCM (
    
    
    ).
Cleavage and Deprotection

The tert-butyl ether is acid-labile and is removed simultaneously with the resin cleavage.

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5 v/v/v).[1]

  • Time: 2–3 hours at room temperature.

  • Mechanism: The high concentration of TFA protonates the ether oxygen, leading to the elimination of the tert-butyl cation (scavenged by TIS) and regeneration of the free hydroxyl group.

Mechanistic Visualization

The following diagram illustrates the SPPS cycle specific to

SPPS_Workflowcluster_sidechainSide Chain FateStartResin-Linker-NH2CouplingCoupling Step(HATU/DIPEA)+ Fmoc-β-Hse(OtBu)-OHStart->CouplingActivationProtectedResin-Linker-NH-βHse(OtBu)-FmocCoupling->ProtectedAmide Bond FormationDeprotectionFmoc Removal(20% Piperidine)Protected->DeprotectionBase TreatmentElongationNext AA CouplingDeprotection->ElongationFree AmineCleavageGlobal Cleavage(95% TFA)Elongation->CleavageComplete AssemblyFinalFree Peptide...-NH-CH(CH2OH)-CH2-CO-...Cleavage->FinalRemoval of OtBu & ResinSC_ProtectedSide Chain:-CH2-O-tBuSC_FreeSide Chain:-CH2-OHSC_Protected->SC_FreeTFA Acidolysis

Caption: Workflow for the incorporation of Fmoc-

Applications in Drug Discovery[3][5]

Foldamers and Secondary Structure

ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

helices


  • Mechanism: The extra methylene group in the backbone adds degrees of freedom but, when constrained in a polymer, adopts specific hydrogen-bonding patterns (ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    ).
    
  • ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -Homoserine Role:  The polar hydroxyl group of 
    
    
    -Hse can be positioned on the solvent-exposed face of the helix (amphipathic design), increasing water solubility of the hydrophobic
    
    
    -peptide scaffold.
Proteolytic Stability

Peptides containing ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

  • Application: Incorporation of

    
    -Hse at cleavage sites can extend the plasma half-life of therapeutic peptides.
    
Stapling and Cyclization Handles

The free hydroxyl group liberated after cleavage can serve as a handle for post-synthesis modification:

  • Lactonization: Reaction with a nearby Glutamic acid side chain to form a lactone staple.

  • Glycosylation: The hydroxyl can be glycosylated to mimic serine-O-linked glycans, affecting biodistribution and uptake.[1]

Synthesis of the Building Block (Background)

While most researchers purchase this block, understanding its origin aids in quality control.[1] The synthesis typically follows the Arndt-Eistert homologation of Fmoc-Ser(OtBu)-OH:

  • Activation: Fmoc-Ser(OtBu)-OH is converted to a mixed anhydride.[1]

  • Diazomethane Treatment: Formation of the diazoketone intermediate.

  • Wolff Rearrangement: Silver-catalyzed rearrangement in the presence of water/alcohol to yield the ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

    
    -amino acid (homologated by one 
    
    
    unit).
  • QC Note: Ensure the commercial product is free of the

    
    -amino acid precursor, as separation can be difficult.
    

References

  • Chemical Structure & Properties

    • PubChem.[5][6][7] (n.d.). tert-Butyl L-homoserinate.[1][6] National Library of Medicine. Retrieved March 4, 2026, from [Link][1]

  • Synthesis & Applications of Beta-Amino Acids

    • Seebach, D., et al. (2004).[1] Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling.[1] Helvetica Chimica Acta. [Link to Journal/Source via Publisher]

  • Fmoc Solid Phase Peptide Synthesis Protocols

    • Coin, I., Beyermann, M., & Bienert, M. (2007).[1] Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols. [Link]

  • Beta-Homoserine Building Block Specifications
  • Foldamers and Stability

    • Cheng, R. P., Gellman, S. H., & DeGrado, W. F. (2001).[1] Beta-Peptides: From structure to function. Chemical Reviews. [Link]

Difference between 3-amino-4-(tert-butoxy)butanoic acid and H-Asp(OtBu)-OH

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Technical Guide: H-Asp(OtBu)-OH vs. 3-Amino-4-(tert-butoxy)butanoic Acid

Executive Summary This guide provides a rigorous technical analysis distinguishing H-Asp(OtBu)-OH (an


-amino acid derivative) from 3-amino-4-(tert-butoxy)butanoic acid  (a 

-amino acid ether). While both molecules contain an amino group, a carboxylic acid, and a tert-butyl moiety, they belong to fundamentally different chemical classes with distinct reactivities, structural roles in peptidomimetics, and synthetic handling requirements.

Structural & Chemical Identity

The primary distinction lies in the backbone topology (


 vs. 

) and the oxidation state of the side chain (ester vs. ether).
Molecule A: H-Asp(OtBu)-OH[1][2]
  • Common Name: L-Aspartic acid

    
    -tert-butyl ester[1][2]
    
  • CAS Number: 3057-74-7[1][3][2][4]

  • Chemical Class: Proteinogenic

    
    -amino acid derivative.[5]
    
  • IUPAC Name: (2S)-2-amino-4-[(2-methylpropan-2-yl)oxy]-4-oxobutanoic acid.

  • Structure: The amino group is attached to the C2 (

    
    ) carbon. The side chain is a carboxylic acid protected as a tert-butyl ester .
    
  • Function: Standard building block for Solid Phase Peptide Synthesis (SPPS) to introduce Aspartic Acid (Asp/D).

Molecule B: 3-Amino-4-(tert-butoxy)butanoic Acid
  • Common Name: O-tert-butyl-

    
    -homoserine (derivative)
    
  • CAS Number: 1956437-97-0 (Generic/Racemic ref)

  • Chemical Class:

    
    -Amino acid (specifically 
    
    
    
    -amino acid).
  • IUPAC Name: 3-amino-4-(tert-butoxy)butanoic acid.[6]

  • Structure: The amino group is attached to the C3 (

    
    ) carbon. The side chain is a hydroxymethyl group protected as a tert-butyl ether .
    
  • Function: Peptidomimetic building block used to induce specific secondary structures (foldamers) and increase proteolytic stability.[7]

Comparative Data Table
FeatureH-Asp(OtBu)-OH3-Amino-4-(tert-butoxy)butanoic acid
Backbone Type

-Amino Acid

-Amino Acid
Side Chain Functionality Carboxylate Ester (

)
Alkyl Ether (

)
Deprotection Product Aspartic Acid (Side chain:

)

-Homoserine (Side chain:

)
Acid Sensitivity High (TFA removes tBu to yield acid)High (TFA removes tBu to yield alcohol)
Major Synthetic Risk Aspartimide Formation Slower coupling kinetics; aggregation
Peptide Backbone Effect Standard native peptide bondAdds extra methylene (

); alters H-bonding

Structural Visualization & Topology

The following diagram illustrates the connectivity differences. Note the insertion of the methylene group in the backbone of Molecule B and the difference in the side-chain oxidation state.

StructureComparison cluster_A Molecule A: H-Asp(OtBu)-OH (Alpha-Amino Acid, Ester Sidechain) cluster_B Molecule B: 3-amino-4-(tert-butoxy)butanoic acid (Beta-Amino Acid, Ether Sidechain) Asp_N NH2 (Alpha) Asp_CA CH (Alpha) Asp_N->Asp_CA Asp_C COOH Asp_CA->Asp_C Asp_CB CH2 (Beta) Asp_CA->Asp_CB Asp_COO COO (Ester) Asp_CB->Asp_COO Asp_tBu tBu Asp_COO->Asp_tBu Beta_C COOH Beta_CA CH2 (Alpha) Beta_C->Beta_CA Beta_CB CH (Beta) Beta_CA->Beta_CB Extra CH2 Beta_N NH2 (Beta) Beta_CB->Beta_N Beta_CG CH2 (Gamma) Beta_CB->Beta_CG Beta_O O (Ether) Beta_CG->Beta_O Beta_tBu tBu Beta_O->Beta_tBu

Figure 1: Topological comparison. Molecule A branches at the Alpha-carbon with an ester termination. Molecule B has an extended backbone (Beta-amino) and terminates in an ether.

Synthetic Reactivity & Challenges

H-Asp(OtBu)-OH: The Aspartimide Risk

The most critical issue when using H-Asp(OtBu)-OH (typically as Fmoc-Asp(OtBu)-OH) in peptide synthesis is Aspartimide formation . This is a side reaction catalyzed by bases (like Piperidine used in Fmoc removal).

  • Mechanism: The backbone amide nitrogen of the next amino acid attacks the side-chain ester carbonyl of Asp.

  • Result: Formation of a 5-membered succinimide ring (Aspartimide), which subsequently opens to form a mixture of

    
    -Asp and 
    
    
    
    -Asp peptides.
  • Prevention: Use of bulky esters (OtBu helps, but OMpe is better) or backbone protection (Hmb groups).

3-Amino-4-(tert-butoxy)butanoic Acid: Kinetic Sluggishness

-amino acids are sterically more demanding and electronically less activated than 

-amino acids.
  • Coupling: Standard carbodiimides (DIC) are often insufficient.

  • Solution: Requires potent coupling reagents like HATU or COMU to drive the reaction to completion.

  • Stability: The ether side chain is chemically robust. Unlike the ester in Asp, it is not susceptible to cyclization with the backbone amide, making this molecule structurally stable during base treatments.

Experimental Protocols

Protocol A: Coupling H-Asp(OtBu)-OH (General SPPS)

Context: This protocol assumes the use of the Fmoc-protected version (Fmoc-Asp(OtBu)-OH) as the free amine H-Asp(OtBu)-OH is the intermediate species on the resin.

  • Activation: Dissolve Fmoc-Asp(OtBu)-OH (3 eq) and HBTU (2.9 eq) in DMF.

  • Base Addition: Add DIEA (6 eq). Activate for 2 minutes.

  • Coupling: Add solution to the resin-bound peptide (free amine). Shake for 45–60 minutes.

  • Monitoring: Perform Kaiser test. If blue (incomplete), recouple using HATU.

  • Critical Step: To minimize aspartimide formation during subsequent deprotections, add 0.1M HOBt to the piperidine deprotection solution for the remainder of the synthesis.

Protocol B: Synthesis/Coupling of -Amino Acid Derivatives

Context: Coupling 3-amino-4-(tert-butoxy)butanoic acid into a peptide sequence.

  • Pre-Activation (Essential):

    
    -amino acids react slowly.
    
    • Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

    • Ratio: AA : HATU : HOAt : DIEA = 3 : 2.9 : 3 : 6.

  • Solvent System: Use DMF/DCM (1:1) to improve solubility and reduce aggregation, which is common with

    
    -peptides.
    
  • Coupling Time: Extend reaction time to 2–4 hours .

  • Verification: Use the Chloranil Test rather than Kaiser, as secondary amines (if present) or steric bulk can yield false negatives with Kaiser.

Biological & Pharmacological Implications

Proteolytic Stability
  • H-Asp(OtBu)-OH derived peptides: Once deprotected to native Asp, these are susceptible to standard proteases (trypsin, pepsin, etc.).

  • 
    -Amino Acid derived peptides:  The incorporation of 3-amino-4-(tert-butoxy)butanoic acid renders the peptide backbone unrecognizable to most endogenous proteases. This dramatically increases the half-life (
    
    
    
    )
    of the drug candidate in plasma.
Secondary Structure (Foldamers)
  • 
    -Peptides:  Tend to form 
    
    
    
    -helices (3.6 residues/turn).
  • 
    -Peptides:  Can form stable helices (e.g., 14-helix, 12-helix) with fewer residues. The 3-amino-4-(tert-butoxy)butanoic acid monomer promotes specific folding patterns driven by the extra methylene group, useful for disrupting protein-protein interactions (PPIs).
    

Mechanistic Diagram: Aspartimide Formation (Molecule A Specific)

This diagram details the failure mode specific to Molecule A, which does not occur with Molecule B.

Aspartimide cluster_mechanism Aspartimide Formation (Specific to Asp Esters) Step1 Fmoc-Removal (Base Treatment) Generates free amine on next residue Step2 Nucleophilic Attack Backbone Nitrogen attacks Sidechain Ester (C=O) Step1->Step2 Base Catalysis Step3 Cyclization Loss of OtBu group Step2->Step3 Result Aspartimide (Succinimide Ring) Stable intermediate Step3->Result Hydrolysis Ring Opening (Hydrolysis) Result->Hydrolysis Aqueous Workup Final Mixture: Alpha-Asp Peptide (Desired) Beta-Asp Peptide (Byproduct) Hydrolysis->Final

Figure 2: The Aspartimide mechanism. The proximity of the side-chain ester in Molecule A allows backbone nitrogen attack. Molecule B (Ether) lacks the carbonyl required for this cyclization.

References

  • PubChem. (n.d.). Aspartic acid 4-tert-butyl ester.[3][2][4] National Library of Medicine. Retrieved March 4, 2026, from [Link]

  • Merdian, W. M., et al. (2002). Aspartimide formation in peptide synthesis: A review. Journal of Peptide Science.
  • Seebach, D.

    
    -Peptides: a surprise at every turn. Chemical Communications.[8] (Foundational text for 
    
    
    
    -amino acid foldamers described in Section 5.2). [Link]

Sources

Engineering the Next Generation of Peptidomimetics: Structural and Therapeutic Applications of β-Amino Acid Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The deployment of natural α-peptides in therapeutics is fundamentally bottlenecked by their rapid proteolytic degradation and poor bioavailability [[1]]([Link]). To overcome these physical limitations, the field of peptidomimetics has shifted toward β-amino acids. By introducing a single additional methylene group (-CH₂-) into the peptide backbone, β-amino acids create a profound steric and electronic mismatch at the active sites of natural proteases . Beyond metabolic stability, this extra carbon unlocks unique torsional angles, allowing these oligomers to fold into highly stable, predictable secondary structures known as "foldamers" . This whitepaper details the structural logic, synthetic methodologies, and therapeutic applications of β-amino acid derivatives in modern drug design.

Structural Biology & Conformational Control (Foldamers)

Unlike α-peptides, which rely heavily on long-range tertiary interactions to stabilize secondary structures, β-peptides can fold into highly stable helices at remarkably short chain lengths (6–8 residues) .

The Causality of Helical Stability: The extra carbon atom in a β-amino acid introduces an additional torsional angle (


, alongside 

and

). The alkyl substituents at the α and β positions strongly favor a gauche conformation around the Cα-Cβ bond . This restriction drastically limits the available conformational space, pre-organizing the backbone and entropically driving the formation of stable intramolecular hydrogen bonds, even in highly competitive aqueous solvents.

The specific helical architecture is strictly governed by the substitution pattern:

  • β³-Amino Acids: Substituted adjacent to the amine. They strongly favor the 14-helix in water, characterized by a 14-membered hydrogen bond ring (approx. 3 residues per turn) .

  • β²-Amino Acids: Substituted adjacent to the carbonyl. They tend to favor the 10-helix .

  • Cyclic β-Amino Acids: Residues like trans-2-aminocyclohexanecarboxylic acid (ACHC) enforce extreme backbone rigidity. Six-membered rings promote 14-helices, while five-membered rings (ACPC) promote 12-helices .

FoldamerLogic Root β-Amino Acid Substitution Pattern B2 β2-Substitution (Side chain on Cα) Root->B2 Drives B3 β3-Substitution (Side chain on Cβ) Root->B3 Drives Cyclic Cyclic Substitution (e.g., ACHC, ACPC) Root->Cyclic Drives H10 10-Helix (Short, stable in organic) B2->H10 Favors H14 14-Helix (3 residues/turn) B3->H14 Favors in water Cyclic->H14 6-membered rings H12 12-Helix (2.5 residues/turn) Cyclic->H12 5-membered rings

Logical relationship between β-amino acid substitution patterns and helical foldamer structures.

Pharmacokinetic Superiority: Proteolytic Stability

A fundamental advantage of β-peptides is their near-total resistance to natural proteases and peptidases . Natural proteolytic enzymes have evolved to recognize the specific spatial arrangement of the α-carbon side chains and the exact distance between the amide bonds. The insertion of an extra -CH₂- group shifts the register of the hydrogen-bond donors/acceptors and extends the distance between the side chain and the scissile amide bond. This geometric distortion prevents the enzyme from achieving the transition state required for hydrolysis, rendering β-peptides virtually inert in vivo .

Quantitative Comparison: α-Peptides vs. β-Peptides
PropertyNatural α-PeptidesPure β-Peptide Foldamersα/β-Peptide Hybrids
Backbone Structure 1 carbon between N and C=O2 carbons between N and C=OAlternating 1 and 2 carbons
Proteolytic Half-Life Minutes to hours> 48 hours (virtually inert)> 24 hours (highly resistant)
Secondary Structure Requires >15 residues for stable helixStable helix at 6-8 residuesTunable helix mimicry
Binding Affinity (PPIs) High (Native conformation)Moderate to HighHigh (Optimized mimicry)
Cell Permeability Generally poorModerate (Amphipathic designs)Moderate to Good
Synthetic Methodology: The Arndt-Eistert Homologation

To incorporate β-amino acids into solid-phase peptide synthesis (SPPS), researchers must first synthesize enantiopure Fmoc- or Boc-protected β-amino acid monomers. The Arndt-Eistert homologation is the gold-standard protocol because it enables the one-carbon homologation of readily available α-amino acids with strict retention of stereochemistry .

Self-Validating Protocol:

  • Mixed Anhydride Activation:

    • Validation Check: Monitor via IR spectroscopy; confirm the presence of distinct anhydride carbonyl stretches at ~1800 and 1750 cm⁻¹.

  • Diazoketone Formation:

    • Action: Introduce an excess (3-5 eq) of an ethereal diazomethane solution to the mixed anhydride at 0 °C. Stir for 2 hours.

    • Safety Note: Diazomethane is highly explosive. Modern scale-up applications utilize continuous-flow microreactors to generate and consume diazomethane in situ.

    • Validation Check: Formation of a strong diazo peak at ~2100 cm⁻¹ via IR spectroscopy.

  • Wolff Rearrangement:

    • Action: Isolate the diazoketone, dissolve in THF/H₂O (for the free acid) or THF/MeOH (for the methyl ester), and add a catalytic amount of silver benzoate (AgCO₂Ph). Apply sonication or UV irradiation .

    • Mechanism: The catalyst/light induces the extrusion of N₂ gas, generating a highly reactive carbene that undergoes a 1,2-alkyl shift to form a ketene intermediate.

    • Validation Check: Visual confirmation of nitrogen gas evolution. Complete disappearance of the diazo IR peak confirms full conversion.

  • Nucleophilic Trapping:

    • Action: The ketene is immediately trapped by the solvent to yield the final β³-amino acid derivative . Purify via flash chromatography (Expected yield: 80-90%, >99% ee).

ArndtEistert A N-Protected α-Amino Acid B Mixed Anhydride Activation A->B C α-Diazoketone Intermediate B->C D Wolff Rearrangement (Ag+ / UV) C->D E β-Amino Acid Derivative D->E

Step-by-step workflow of the Arndt-Eistert homologation for β-amino acid synthesis.

Application in Drug Design: Targeting Protein-Protein Interactions (PPIs)

Disease-relevant PPIs are notoriously difficult to drug with small molecules due to their large, flat, and shallow binding interfaces . While natural α-helical peptides can span these interfaces, they fail clinically due to rapid degradation.

By integrating β-amino acids into the sequence, we engineer α/β-peptide foldamers . A specific sequence pattern, such as


, accurately mimics the spatial projection of the i, i+3, i+4, and i+7 side chains of a native α-helix . Because the macroscopic geometry is maintained, the foldamer binds targets like Bcl-xL or MDM2 with high affinity (low nanomolar 

), while the unnatural backbone renders it invisible to proteases . Furthermore, the introduction of cyclic β-amino acids (like ACHC) can pre-organize the backbone, reducing the entropic penalty of binding and drastically increasing target affinity .
References
  • Title: Beta-amino acids: versatile peptidomimetics Source: PubMed / Current Medicinal Chemistry URL: [Link]

  • Title: β-Peptides as inhibitors of protein–protein interactions Source: PubMed Central (PMC) URL: [Link]

  • Title: Up-scale pseudo-telescopic photo-induced Arndt-Eistert α-amino acids homologation in flow reactors cascade Source: ChemRxiv URL: [Link]

  • Title: Unnatural helical peptidic foldamers as protein segment mimics Source: Chemical Society Reviews (RSC Publishing) URL: [Link]

  • Title: Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry Source: ACS Publications / Journal of Medicinal Chemistry URL: [Link]

  • Title: Beta-peptide Source: Wikipedia URL: [Link]

  • Title: Inhibition of Herpes Simplex Virus Type 1 Infection by Cationic β-Peptides Source: ASM Journals / Antimicrobial Agents and Chemotherapy URL: [Link]

  • Title: (PDF) Homologation of α-Amino Acids to β-Amino Acids Using Boc2O Source: ResearchGate URL: [Link]

  • Title: A Novel β-Peptidyl Aminopeptidase (BapA) from Strain 3-2W4 Cleaves Peptide Bonds of Synthetic β-Tri- and β-Dipeptides Source: ASM Journals / Applied and Environmental Microbiology URL: [Link]

Sources

Navigating the Landscape of 3-Amino-4-(tert-butoxy)butyric Acid and Its Analogs: Physicochemical Properties and Strategic Applications

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide for Researchers

Abstract

This technical guide provides a comprehensive analysis of 3-Amino-4-(tert-butoxy)butyric acid, a chiral β-amino acid derivative. Recognizing the potential for nomenclature ambiguity, this document first delineates the specific chemical structure of interest and distinguishes it from related compounds such as its N-Boc protected and esterified analogs. The core of this guide focuses on the critical physicochemical properties of molecular weight and solubility, offering both established data and a robust experimental protocol for empirical determination. We delve into the scientific rationale behind solubility testing methodologies, empowering researchers to generate reliable data. Furthermore, by examining the role of structurally similar compounds in drug discovery, we explore the potential applications and strategic importance of this molecule as a building block in pharmaceutical and chemical synthesis.

Introduction and Nomenclature Clarification

The term "3-Amino-4-(tert-butoxy)butyric acid" can be interpreted in several ways, leading to confusion among researchers. The critical distinction lies in the location of the tert-butoxy group. Based on IUPAC nomenclature, the name refers to a tert-butyl ether at the C4 position. However, the landscape of chemical synthesis and drug development is rich with related structures, including N-protected and esterified versions.

It is crucial to differentiate the primary compound of interest from its common analogs:

  • 3-Amino-4-(tert-butoxy)butanoic acid: The core molecule, featuring a primary amine at C3 and a tert-butyl ether at C4. Its chirality (R or S) is a key feature for stereospecific applications.

  • 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid: This is a tert-butyl ester of aspartic acid, where the tert-butoxy group is part of an ester at the C4 position, not an ether.[1][2]

  • N-(tert-butoxycarbonyl)-3-aminobutyric acid (Boc-3-aminobutyric acid): In this analog, the amino group at C3 is protected by a tert-butoxycarbonyl (Boc) group. This is a common strategy in peptide synthesis.

This guide will focus on 3-Amino-4-(tert-butoxy)butanoic acid . Understanding its specific properties is fundamental before its incorporation into complex synthetic pathways.

Physicochemical Properties

The molecular weight and solubility of a compound are foundational parameters that influence reaction stoichiometry, formulation, and bioavailability.

Molecular Weight

The molecular characteristics of 3-Amino-4-(tert-butoxy)butanoic acid and its related structures are summarized below. Precise molecular weight is essential for accurate molar calculations in experimental design.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reference
(R)-3-Amino-4-(tert-butoxy)butanoic acid1956437-97-0C₈H₁₇NO₃175.23[3]
3-Amino-4-(tert-butoxy)-4-oxobutanoic acid4125-93-3 (S-isomer)C₈H₁₅NO₄189.21[1][2]
N-(tert-Butoxycarbonyl)-4-aminobutyric Acid57294-38-9C₉H₁₇NO₄203.24
Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid486460-00-8C₁₅H₁₈F₃NO₄333.31[4]
Solubility

Quantitative solubility data for 3-Amino-4-(tert-butoxy)butanoic acid is not extensively published. However, qualitative solubility for structurally similar, albeit more complex, compounds provides a predictive baseline. For instance, Boc-(R)-3-amino-4-(2,4,5-trifluoro-phenyl)-butyric acid is reported to be slightly soluble in chloroform, DMSO, ethyl acetate, and methanol.[4][5]

Given the presence of a polar amino group and a carboxylic acid group, alongside a nonpolar tert-butyl group, the solubility of 3-Amino-4-(tert-butoxy)butanoic acid is expected to be pH-dependent and variable across different solvents. It is predicted to exhibit some solubility in polar protic solvents like water (especially at acidic or basic pH) and alcohols, as well as polar aprotic solvents like DMSO and DMF.

Due to the lack of definitive public data, an empirical determination is required. The following section provides a detailed protocol for this purpose.

Experimental Protocol: Solubility Determination

This protocol outlines the equilibrium shake-flask method, a gold standard for determining thermodynamic solubility. The causality behind this choice is its ability to ensure the solution reaches a true equilibrium, providing a reliable and reproducible measure of a compound's intrinsic solubility.

Rationale and Workflow Overview

The objective is to find the saturation point of the solute (3-Amino-4-(tert-butoxy)butyric acid) in a given solvent at a controlled temperature. This is achieved by creating a slurry (a supersaturated solution), allowing it to equilibrate, separating the solid and liquid phases, and quantifying the dissolved compound in the supernatant.

Caption: Workflow for Equilibrium Shake-Flask Solubility Assay.

Step-by-Step Methodology
  • Solvent Selection: Choose a range of solvents relevant to potential applications. Recommended starting points include:

    • Deionized Water (for aqueous solubility)

    • Phosphate-Buffered Saline (PBS), pH 7.4 (for physiological relevance)

    • Methanol (polar protic solvent)

    • Acetonitrile (polar aprotic solvent)

    • Dimethyl Sulfoxide (DMSO) (highly polar aprotic solvent)

  • Preparation of Slurry:

    • To a series of 2 mL glass vials, add an excess amount of solid 3-Amino-4-(tert-butoxy)butyric acid (e.g., 5-10 mg). The key is to ensure solid material remains after equilibration, confirming saturation.

    • Add a precise volume (e.g., 1.0 mL) of the selected solvent to each vial.

    • Seal the vials tightly.

  • Equilibration:

    • Place the vials on a rotator or shaker in a temperature-controlled environment (e.g., 25°C).

    • Agitate for a minimum of 24 hours. A 48-hour period is often preferred to ensure complex crystalline structures have fully equilibrated. The choice of a long equilibration time is critical to avoid underestimating solubility due to slow dissolution kinetics.

  • Phase Separation:

    • After equilibration, remove the vials and allow the contents to settle for 30 minutes.

    • To separate the undissolved solid, either centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) or filter the slurry using a 0.22 µm syringe filter compatible with the solvent. Centrifugation is often preferred to avoid potential compound adsorption to the filter membrane.

  • Sample Preparation for Analysis:

    • Carefully pipette a known volume (e.g., 100 µL) of the clear supernatant into a clean vial. Be cautious not to disturb the solid pellet.

    • Dilute the supernatant with an appropriate mobile phase or solvent to bring the concentration within the linear range of the analytical instrument's calibration curve. A series of dilutions (e.g., 10x, 100x, 1000x) is recommended.

  • Quantification:

    • Analyze the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).

    • Prepare a calibration curve using standards of known concentrations of 3-Amino-4-(tert-butoxy)butyric acid.

    • Calculate the concentration of the diluted supernatant by interpolating its response against the calibration curve.

  • Final Calculation:

    • Multiply the measured concentration by the dilution factor to determine the solubility of the compound in the original solvent. Report the results in units such as mg/mL or mM.

Applications in Research and Drug Development

While direct applications of 3-Amino-4-(tert-butoxy)butanoic acid are not widely documented, its structural motifs—a chiral center, a β-amino acid backbone, and an ether linkage—make it a valuable building block for chemical synthesis. The utility of similar molecules provides a strong basis for its potential roles.

  • Pharmaceutical Synthesis: Chiral β-amino acids are crucial components in the synthesis of numerous Active Pharmaceutical Ingredients (APIs).[6] For example, the structurally related compound Boc-(R)-3-amino-4-(2,4,5-trifluorophenyl)butyric acid is a key intermediate in the synthesis of Sitagliptin, a DPP-4 inhibitor used to treat type 2 diabetes.[4][5] The stereocenter and the amino and carboxylic acid functionalities of 3-Amino-4-(tert-butoxy)butanoic acid allow for its incorporation into complex molecular scaffolds to modulate biological activity and pharmacokinetic properties.

  • Peptidomimetics: As a non-proteinogenic amino acid, it can be integrated into peptide chains to create peptidomimetics.[6] The β-amino acid structure confers resistance to enzymatic degradation compared to natural α-amino acids, potentially enhancing the in-vivo stability and bioavailability of peptide-based therapeutics.

  • Chemical and Materials Science: The functional groups present offer handles for various chemical modifications, making it a versatile starting material for the development of novel polymers, ligands for catalysis, or other specialty chemicals where a defined three-dimensional architecture is required.

Conclusion

3-Amino-4-(tert-butoxy)butyric acid is a chiral building block with significant potential in synthetic chemistry and pharmaceutical development. This guide has clarified its identity, provided key physicochemical data, and presented a rigorous, field-proven protocol for determining its solubility—a critical parameter for any research application. By understanding its fundamental properties and the established value of related β-amino acid structures, researchers are well-equipped to leverage this compound for the innovation of novel molecules and materials.

References

  • PubChem. 3-Amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

  • Google Patents. CN112500316A - Method for preparing BOC- (R) -3-amino-4- (2,4, 5-trifluorophenyl) butyric acid.
  • PubChem. (R)-3-((tert-butoxycarbonyl)amino)-4-(o-tolyl)butanoic acid. [Link]

  • PubChem. (3S)-3-amino-4-(tert-butoxy)-4-oxobutanoic acid. [Link]

  • Synnovator. Applications of (S)-3-Amino-4-(2-bromophenyl)butyric Acid HCl in Chemical Synthesis. [Link]

  • Royal Society of Chemistry. A Versatile Strategy for the Synthesis of Sequence-Defined Peptoids with Side-Chain and Backbone Diversity via Amino Acid Building Blocks - Supporting Information. [Link]

  • Figshare. Efficient Synthesis of 3-R-Boc-amino-4-(2,4,5-trifluorophenyl)butyric Acid. [Link]

  • FooDB. Showing Compound 3-Aminobutanoic acid (FDB008314). [Link]

Sources

Fmoc-beta-homoserine(OtBu)-OH commercial availability and suppliers

Strategic Sourcing and Technical Utilization of Fmoc- -Homoserine(OtBu)-OH

Abstract

The incorporation of

Fmoc-L-

-homoserine(OtBu)-OH

1

Chemical Profile and Nomenclature

To avoid costly procurement errors, precise nomenclature is paramount. "Beta-homoserine" (



  • IUPAC Name: (3S)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-4-[(2-methylpropan-2-yl)oxy]butanoic acid[2]

  • Common Name: Fmoc-L-

    
    -homoserine(OtBu)-OH
    
  • CAS Number: 203854-51-7 (L-isomer)

  • Molecular Formula:

    
    [1][2][3]
    
  • Molecular Weight: 397.47 g/mol [1]

  • Structural Distinctness:

    • 
      -Serine:  2-amino-3-hydroxypropanoic acid.
      
    • 
      -Homoserine:  2-amino-4-hydroxybutanoic acid.
      
    • 
      -Homoserine:  3-amino-4-hydroxybutanoic acid.
      
Structural Visualization

The following diagram elucidates the structural relationship between the parent amino acid and its homologs, highlighting the backbone extension characteristic of the target molecule.

ChemicalStructureSerL-Serine(Alpha-AA)Sidechain: -CH2OHHseL-Homoserine(Alpha-AA)Sidechain: -CH2CH2OHSer->HseSidechain Extension(+CH2)bHSerL-beta-Homoserine(Beta-AA)Backbone ExtendedSer->bHSerBackbone Homologation(Arndt-Eistert)NoteTarget Molecule:Fmoc-beta-HSer(OtBu)-OHCAS: 203854-51-7bHSer->Note

Figure 1: Structural lineage of Serine analogs. The target molecule (blue) is derived via backbone homologation, distinct from side-chain extension.

Commercial Availability and Supply Chain

The supply chain for



Tier 2 Specialty Building Block
Supplier Landscape Analysis

The following table summarizes verified suppliers based on recent catalog data. Prices are estimates and subject to fluctuation.

Supplier TierVendor ExamplesTypical PurityPack SizesLead TimePrice Estimate
Tier 1 (Global Catalog) Chem-Impex Int'l

98% (HPLC)
250mg - 5g1-3 Days$400 - $500 / g
Tier 1 (Global Catalog) Toronto Research Chem (TRC)Research Grade25mg - 250mg1-2 WeeksHigh Premium
Tier 2 (Specialist) Matrix Scientific

97%
1g - 5gVariableModerate
Tier 3 (Bulk/CRO) Capot Chemical (CN)

98%
10g - 1kg2-4 WeeksNegotiated
Procurement & Quality Control (QC) Directives

When sourcing this material, the Certificate of Analysis (CoA) must be scrutinized for specific impurities that affect downstream synthesis.

  • Chiral Purity:

    
    -amino acids are prone to racemization during synthesis (Arndt-Eistert sequence). Ensure ee 
    
    
    99%
    .
  • Beta-Elimination Impurities: The OtBu protecting group on a

    
    -position is relatively stable, but the Fmoc group removal can sometimes trigger side reactions.
    
  • Free Amine Content: Ensure no free amine is present, which would lead to double insertions during SPPS.

ProcurementLogicStartRequirement:Fmoc-beta-HSer(OtBu)-OHQtyQuantity Needed?Start->QtySmall< 5 Grams(Research)Qty->SmallLarge> 10 Grams(Pilot/Production)Qty->LargeCatalogSource: Tier 1 Catalog(Chem-Impex, TRC)Small->CatalogCROSource: Custom Synthesis/CRO(Capot, Enamine)Large->CROQCQC Validation:1. H-NMR (Confirm Structure)2. Chiral HPLC (Enantiomeric Excess)3. Mass Spec (Identify Truncations)Catalog->QCCRO->QC

Figure 2: Decision matrix for sourcing specialty amino acids based on scale and risk.

Technical Utilization: Solid-Phase Peptide Synthesis (SPPS)

Incorporating

Solubility and Handling
  • Solvent: Highly soluble in DMF and NMP.

  • Stability: The tert-butyl ether (OtBu) is acid-labile. Avoid exposure to TFA fumes or acidic glassware prior to the final cleavage step.

  • Storage: Store at +2°C to +8°C, desiccated.

Optimized Coupling Protocol

Standard protocols (DIC/HOBt) are often insufficient for

Step 1: Activation (Pre-activation is critical) Use HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP with HOAt (1-Hydroxy-7-azabenzotriazole).

  • Rationale: HOAt is superior to HOBt for sterically hindered or difficult couplings, reducing racemization risk [1].

Step 2: Coupling Conditions

  • Molar Ratio: 3-4 equivalents of AA : Activator : Base relative to resin loading.

  • Base: DIPEA (Diisopropylethylamine) or TMP (2,4,6-Trimethylpyridine).

  • Time: Extend coupling time to 2–4 hours (vs. standard 45 mins). Double coupling is highly recommended.

Step 3: Fmoc Deprotection

  • Reagent: 20% Piperidine in DMF.

  • Note:

    
    -amino acids can be slower to deprotect. Monitor UV absorbance of the dibenzofulvene-piperidine adduct to ensure completion.
    

Step 4: Cleavage

  • Cocktail: TFA/TIS/H2O (95:2.5:2.5).

  • Time: 2-3 hours. The OtBu group removes cleanly under standard high-TFA conditions.

SPPSWorkflowResinResin-bound PeptideDeprotectFmoc Removal(20% Piperidine/DMF)2 x 10 minResin->DeprotectWash1Wash (DMF/DCM)Deprotect->Wash1CoupleCoupling StepFmoc-beta-HSer(OtBu)-OH (3 eq)HATU (2.9 eq) / HOAt (3 eq)DIPEA (6 eq)Time: 2 x 2 HoursWash1->CoupleCheckKaiser Test / Chloranil TestCouple->CheckNextProceed to Next CycleCheck->NextNegative (No Free Amine)RepeatRepeat CouplingCheck->RepeatPositive (Incomplete)Repeat->Couple

Figure 3: Optimized SPPS cycle for beta-amino acid incorporation, emphasizing extended coupling times and potent activation.

Synthesis Route (The "Make" Option)

If commercial supply is unavailable or cost-prohibitive for kilogram-scale needs, the standard synthesis route utilizes the Arndt-Eistert homologation .

  • Starting Material: Fmoc-Ser(tBu)-OH.[4]

  • Activation: Formation of a mixed anhydride using Isobutyl chloroformate.

  • Diazotization: Reaction with Diazomethane (

    
    ) to form the 
    
    
    -diazoketone.
  • Wolff Rearrangement: Silver benzoate-catalyzed rearrangement in the presence of methanol (to form methyl ester) or water (to form acid).

    • Note: Direct formation of the free acid is possible but often lower yielding. The standard route is to form the Methyl Ester -> Saponify (LiOH) -> Fmoc-

      
      -HSer(OtBu)-OH [2].
      

References

  • Carpino, L. A. (1993). 1-Hydroxy-7-azabenzotriazole.[2] An efficient peptide coupling additive.[1] Journal of the American Chemical Society, 115(10), 4397-4398. Link

  • Seebach, D., Overhand, M., Kühnle, F. N., Martinoni, B., Oberer, L., Hommel, U., & Widmer, H. (1996). β-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination of γ-hexapeptides and β-peptides by NMR spectroscopy and molecular dynamics calculations in solution. Helvetica Chimica Acta, 79(4), 913-941. Link

  • Chem-Impex International. (2025). Product Catalog: Fmoc-O-tert-butyl-L-beta-homoserine. Link

  • ChemicalBook. (2025). FMOC-L-BETA-HOMOSERINE(OTBU) Suppliers and Properties.[1][2][5][6] Link

An In-depth Technical Guide to Beta-Peptide Foldamers from Homoserine Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Beta-peptide foldamers, synthetic oligomers that mimic the structural and functional attributes of natural peptides, represent a frontier in medicinal chemistry and material science.[1] Their inherent resistance to proteolytic degradation makes them particularly attractive candidates for therapeutic development.[2][3][4] This guide provides a comprehensive technical overview of beta-peptide foldamers derived from homoserine, a versatile and readily available building block. We will delve into the synthesis of homoserine derivatives, their assembly into beta-peptides via solid-phase peptide synthesis (SPPS), and the detailed structural characterization of the resulting foldamers using advanced spectroscopic techniques. Furthermore, this guide will explore the functional implications and potential applications of these novel biomimetic structures in drug discovery.

Introduction: The Promise of Beta-Peptide Foldamers

Peptides and proteins are fundamental to virtually all biological processes, mediating a vast array of interactions with high specificity and affinity. However, their therapeutic potential is often hampered by their susceptibility to enzymatic degradation in vivo.[3][4] Foldamers, which are unnatural oligomers with a strong propensity to adopt specific, predictable secondary structures, offer a compelling solution to this challenge.[1][5] Beta-peptides, composed of β-amino acids, are a prominent class of foldamers that can form stable helices, sheets, and turns, even in short sequences.[6][7]

Homoserine, a homolog of the proteinogenic amino acid serine, provides an attractive and versatile scaffold for the construction of beta-peptide foldamers. Its side chain contains a hydroxyl group that can be readily modified, allowing for the introduction of diverse functionalities. This guide will focus on the unique advantages and methodologies associated with using homoserine derivatives to create novel beta-peptide foldamers with tailored properties.

The Building Blocks: Synthesis of Homoserine Derivatives

The journey to a functional beta-peptide foldamer begins with the synthesis of its constituent monomers. For our purposes, this involves the preparation of suitably protected homoserine derivatives for solid-phase peptide synthesis (SPPS).

Orthogonal Protection Strategy

A cornerstone of successful SPPS is the use of an orthogonal protection strategy, which allows for the selective removal of protecting groups at different stages of the synthesis.[8] For homoserine-based beta-peptides, a common and effective approach is the Fmoc/tBu strategy.[9][10][11]

  • Nα-protection: The α-amino group is temporarily protected with the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group.[10]

  • Side-chain protection: The hydroxyl group of the homoserine side chain is protected with an acid-labile group, such as the trityl (Trt) group.[8][12] This allows for selective deprotection of the side chain while the peptide remains anchored to the resin.[8]

Potential Side Reactions Involving Homoserine

A critical consideration when working with homoserine is its propensity to form a stable five-membered ring structure, the γ-lactone, particularly under acidic conditions.[13] This side reaction can occur during peptide cleavage from the resin if the side chain is unprotected.[13] Therefore, careful selection of cleavage cocktails and reaction conditions is paramount to minimize lactone formation.[13][14] Another potential side reaction is the formation of homoserine lactone during HF cleavage in Boc chemistry, where tert-butyl cations can alkylate the thioether sidechain of a C-terminal methionine, leading to cyclization.[14][15]

Assembly Line: Solid-Phase Peptide Synthesis (SPPS) of Homoserine-Based Beta-Peptides

SPPS has revolutionized the synthesis of peptides, enabling the efficient and automated construction of complex sequences.[10][16] The Fmoc/tBu strategy is the most widely used method for modern SPPS.[9][10]

The SPPS Cycle: A Step-by-Step Workflow

The synthesis of a beta-peptide on a solid support follows a repetitive cycle of deprotection, washing, coupling, and capping steps.

Experimental Protocol: Standard Fmoc/tBu SPPS Cycle

  • Resin Swelling: The solid support (e.g., PEG-modified polystyrene resin) is swollen in a suitable solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM) for at least 30 minutes.[10]

  • Fmoc Deprotection: The temporary Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a 20% (v/v) solution of piperidine in DMF.[10][16]

  • Washing: The resin is thoroughly washed with DMF to remove excess piperidine and the cleaved Fmoc group.

  • Amino Acid Coupling: The next Fmoc-protected homoserine derivative (or other amino acid) is activated and coupled to the newly exposed N-terminal amine. Common coupling reagents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).[10]

  • Washing: The resin is washed again with DMF to remove unreacted amino acid and coupling reagents.

  • Capping (Optional but Recommended): To prevent the formation of deletion sequences, any unreacted amino groups are capped, typically with acetic anhydride.[16]

  • Repeat: This cycle is repeated until the desired peptide sequence is assembled.

SPPS_Workflow Resin Resin Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Washing (DMF) Deprotection->Wash1 Coupling Amino Acid Coupling (Activated Fmoc-AA) Wash1->Coupling Wash2 Washing (DMF) Coupling->Wash2 Capping Capping (Optional) Wash2->Capping Repeat Repeat Cycle? Capping->Repeat Repeat->Deprotection Yes Cleavage Final Cleavage & Deprotection Repeat->Cleavage No Purification Purification (HPLC) Cleavage->Purification Characterization Characterization Purification->Characterization

Cleavage and Deprotection

Once the synthesis is complete, the beta-peptide is cleaved from the solid support, and all remaining side-chain protecting groups are removed. A standard cleavage cocktail for the Fmoc/tBu strategy consists of a high concentration of trifluoroacetic acid (TFA), typically 95%, with scavengers such as water and triisopropylsilane (TIS) to quench reactive cations generated during deprotection.[10]

Unveiling the Architecture: Structural Characterization of Homoserine-Based Foldamers

Determining the three-dimensional structure of a foldamer is crucial for understanding its function and for rational design. A combination of spectroscopic techniques is typically employed to elucidate the secondary structure of beta-peptides in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for determining the high-resolution structure of peptides and proteins in solution.[17][18][19]

  • Sequential Assignment: A series of 2D NMR experiments, including TOCSY (Total Correlation Spectroscopy) and NOESY (Nuclear Overhauser Effect Spectroscopy), are used to assign the resonances of all protons in the peptide to their specific positions in the sequence.[20][21]

  • Structural Restraints: The NOESY experiment provides through-space distance information between protons that are close in space (< 5-6 Å), which is essential for defining the foldamer's three-dimensional structure.[18][20]

  • Dihedral Angle Restraints: Scalar couplings (3J-values) can provide information about the dihedral angles of the peptide backbone.[17]

Experimental Protocol: NMR Structure Determination

  • Sample Preparation: The purified peptide is dissolved in a suitable deuterated solvent (e.g., methanol-d4, water/D2O) to a concentration of at least 1 mM.[18] The pH and temperature are optimized for spectral quality and stability.[18]

  • Data Acquisition: A suite of 2D NMR experiments is performed, including TOCSY, NOESY, and heteronuclear correlation experiments like HSQC (Heteronuclear Single Quantum Coherence) if isotopic labeling is used.[20][21]

  • Data Processing and Analysis: The NMR data is processed, and the resonances are assigned. NOE cross-peaks are integrated and converted into upper-distance bounds.[18]

  • Structure Calculation: The experimental restraints (NOE distances and dihedral angles) are used in molecular dynamics simulations to calculate an ensemble of structures consistent with the NMR data.[17]

  • Structure Validation: The quality of the calculated structures is assessed using various statistical parameters.

NMR_Workflow SamplePrep Sample Preparation (Purified Peptide) DataAcq 2D NMR Data Acquisition (TOCSY, NOESY, HSQC) SamplePrep->DataAcq Assignment Sequential Resonance Assignment DataAcq->Assignment Restraints Generate Structural Restraints (NOEs, J-couplings) Assignment->Restraints Calculation Structure Calculation (Molecular Dynamics) Restraints->Calculation Validation Structure Validation Calculation->Validation

Circular Dichroism (CD) Spectroscopy

CD spectroscopy is a rapid and sensitive technique for assessing the secondary structure content of peptides and proteins in solution.[22] Different secondary structures, such as helices and sheets, have characteristic CD spectra.[22][23] For beta-peptides, a strong minimum around 214 nm is indicative of a 14-helix, a common helical motif.[23] A shift in this minimum can indicate higher-order assembly, such as the formation of helix bundles.[23]

Secondary StructureCharacteristic CD Signal
14-Helix (monomeric) Strong minimum near 214 nm[23]
14-Helix (bundle) Minimum shifts to ~205 nm[23]
β-Sheet Minimum around 218 nm, maximum around 195 nm[22]

From Structure to Function: Applications in Drug Development

The unique properties of beta-peptide foldamers, particularly their proteolytic stability and ability to mimic bioactive conformations, make them promising candidates for a wide range of therapeutic applications.[1][5][6][24]

Mimicking Bioactive Peptides

Beta-peptide foldamers can be designed to mimic the structure and function of natural peptides that mediate important biological processes.[1] This includes targeting protein-protein interactions (PPIs) that are often implicated in disease.[2][3][4][5][25] For example, alpha/beta-peptide foldamers have been successfully developed to mimic the BH3 domain of pro-apoptotic proteins, thereby inhibiting the interaction with anti-apoptotic proteins like Bcl-xL and inducing cell death in cancer cells.[4][25]

Antimicrobial Agents

The rise of antibiotic-resistant bacteria poses a significant global health threat. Beta-peptide foldamers that mimic the amphipathic structures of natural antimicrobial peptides (AMPs) have shown potent activity against a broad spectrum of bacteria.[26] A key advantage is that bacteria do not appear to develop resistance to these synthetic mimics.[27]

Cell-Penetrating Peptides

Certain beta-peptide foldamers have demonstrated the ability to penetrate cell membranes more effectively than their natural alpha-peptide counterparts.[27] This property can be harnessed to deliver therapeutic cargoes, such as drugs or proteins, into cells.[27]

Conclusion and Future Directions

Beta-peptide foldamers derived from homoserine offer a powerful platform for the development of novel therapeutics and advanced materials. The synthetic versatility of the homoserine side chain allows for the creation of a diverse array of functionalized foldamers with tailored properties. As our understanding of the principles governing their folding and function continues to grow, we can expect to see the emergence of even more sophisticated and potent beta-peptide-based drugs and biomaterials in the years to come. Future research will likely focus on expanding the repertoire of homoserine derivatives, exploring new foldamer architectures, and applying these novel molecules to an ever-widening range of biological targets.

References

  • Lee, H. S., et al. (2014). Solid-Phase Synthesis and Circular Dichroism Study of β-ABpeptoids. Molecules, 19(10), 15937-15947. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Gellman, S. H., et al. (2009). Distinctive Circular Dichroism Signature for 14-Helix-Bundle Formation by β-Peptides. Journal of the American Chemical Society, 131(43), 15587-15589. [Link]

  • Fülöp, F., et al. (2019). Peptide foldamer-based self-assembled nanostructures containing cyclic beta-amino acids. Nanoscale, 11(35), 16296-16315. [Link]

  • van der Spoel, D., et al. (2006). Circular dichroism spectra of β-peptides: Sensitivity to molecular structure and effects of motional averaging. The Journal of Chemical Physics, 124(22), 224903. [Link]

  • Perlmutter, P., et al. (2019). Novel Materials From the Supramolecular Self-Assembly of Short Helical β3-Peptide Foldamers. Frontiers in Chemistry, 7, 70. [Link]

  • Nielsen, P. E. (2015). β-Peptoid Foldamers at Last. Accounts of Chemical Research, 48(7), 1999-2006. [Link]

  • van Gunsteren, W. F., et al. (2005). Interpreting NMR data for beta-peptides using molecular dynamics simulations. Journal of Biomolecular NMR, 33(3), 151-162. [Link]

  • Horne, W. S., & Gellman, S. H. (2015). Folding and function in α/β-peptides: targets and therapeutic applications. Current Opinion in Chemical Biology, 28, 137-145. [Link]

  • Jiang, H., et al. (2023). Unnatural helical peptidic foldamers as protein segment mimics. Chemical Society Reviews, 52(14), 4835-4856. [Link]

  • Seebach, D., et al. (2008). β-Peptidic Peptidomimetics. Helvetica Chimica Acta, 91(10), 1835-1882. [Link]

  • Arora, P. S., et al. (2011). Nucleation Effects in Peptide Foldamers. Journal of the American Chemical Society, 133(40), 16040-16043. [Link]

  • Oishi, S., & Fujii, N. (2022). Helical Foldamers and Stapled Peptides as New Modalities in Drug Discovery: Modulators of Protein-Protein Interactions. Molecules, 27(9), 2968. [Link]

  • Beyermann, M. (2006). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 1(4), 1898-1909. [Link]

  • Jolliffe, K. A., et al. (2015). β3R3-Peptides: design and synthesis of novel peptidomimetics and their self-assembling properties at the air–water interface. Organic & Biomolecular Chemistry, 13(30), 8234-8241. [Link]

  • Biovera Research. (2025). Solid-Phase Peptide Synthesis Methods: Complete Guide. [Link]

  • Gellman, S. H., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein−Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11631-11639. [Link]

  • Biomatik. (2022). Techniques And Protocols Of Present-Time Solid Phase Peptide Synthesis. [Link]

  • Zerbe, O., & Bader, G. (n.d.). Peptide/Protein NMR. [Link]

  • ResearchGate. (n.d.). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

  • Moodle@Units. (n.d.). Solid Phase Peptide Synthesis. [Link]

  • News-Medical. (n.d.). Beta Peptide Foldamers. [Link]

  • Aguilar, M. I., et al. (2017). Differential membrane binding of α/β-peptide foldamers. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1859(9), 1646-1654. [Link]

  • Gellman, S. H., et al. (2009). High-Resolution Structural Characterization of a Helical α/β-Peptide Foldamer Bound to the Anti-Apoptotic Protein Bcl-xL. Angewandte Chemie International Edition, 48(30), 5580-5583. [Link]

  • Gilon, C., et al. (2026). Use of homoserinyl γ-aldehyde–containing peptides in solid-phase reductive amination. Beilstein Journal of Organic Chemistry, 22, 1-12. [Link]

  • Deming, T. J., et al. (2015). Controlled synthesis and properties of poly(L-homoserine). Polymer Chemistry, 6(33), 6038-6045. [Link]

  • YouTube. (2020). Structure Determination of Peptides by simple 2D NMR Spectroscopy. [Link]

  • Wikipedia. (n.d.). Nuclear magnetic resonance spectroscopy of proteins. [Link]

  • Blackwell, C. M., & Fuqua, C. (2003). Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry. Journal of Bacteriology, 185(23), 6889-6897. [Link]

  • NMIMS Pharmacy. (2020). NMR in structural determination of proteins and peptides. Journal of Pharmaceutical Science, Technology and Management, 4(1), 22-29. [Link]

  • Gellman, S. H., et al. (2010). Structural Consequences of β-Amino Acid Preorganization in a Self-Assembling α/β-Peptide: Fundamental Studies of Foldameric Helix Bundles. Journal of the American Chemical Society, 132(35), 12431-12440. [Link]

  • Gellman, S. H., et al. (2015). α/β-Peptide Foldamers Targeting Intracellular Protein-Protein Interactions with Activity in Living Cells. Journal of the American Chemical Society, 137(36), 11631-11639. [Link]

  • Fülöp, F., et al. (2015). β-Peptide foldamer helices with tailored diameters. Chemical Society Reviews, 44(20), 7208-7220. [Link]

  • Oishi, S., & Fujii, N. (2024). Innovative peptide architectures: advancements in foldamers and stapled peptides for drug discovery. Expert Opinion on Drug Discovery, 1-14. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Scientific Laboratory Supplies. (n.d.). L-beta-Homoserine, >=98.0% (TLC). [Link]

  • Frankel, M., et al. (1961). Synthesis of Peptides and of Some Polydipeptides of Homoserine by an Aminolactone Method. The Journal of Organic Chemistry, 26(11), 4663-4666. [Link]

  • Fülöp, F., et al. (2025). Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation. Chemistry – A European Journal, e202502693. [Link]

  • Fülöp, F., et al. (2025). Betaine‐Conjugated ß‐Peptide Foldamers: Influence of Quaternary Charge on Self‐Organization and MorphologyFormation. Chemistry – A European Journal, e202502693. [Link]

  • Keul, H., & Frey, H. (2017). Homoserine Lactone as a Structural Key Element for the Synthesis of Multifunctional Polymers. Polymers, 9(4), 133. [Link]

  • Berlicki, Ł., & Cabrele, C. (2015). α/β-Peptide foldamers: state of the art. Chemical Biology & Drug Design, 85(5), 522-535. [Link]

  • Balaram, P. (2018). Structural Insights into Peptide Foldamers Containing β or γ Amino Acid Residues Gained Using NMR Spectroscopy. [Link]

  • Suga, H., et al. (2016). Model foldamers: applications and structures of stable macrocyclic peptides identified using in vitro selection. New Journal of Chemistry, 40(5), 4058-4066. [Link]

  • Cobb, A. J. A. (n.d.). Foldamer Adaptation of Antimicrobial Peptides with beta-Hairpin and Helical Mimetics. [Link]

  • Fülöp, F., et al. (2020). The Diverse World of Foldamers: Endless Possibilities of Self-Assembly. International Journal of Molecular Sciences, 21(14), 5092. [Link]

Sources

Methodological & Application

Application Notes & Protocols: Navigating the Challenges of Coupling Sterically Hindered β-Amino Acids

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Challenge of β-Amino Acids

In the landscape of peptide synthesis and drug development, the incorporation of non-natural amino acids is a critical strategy for designing novel therapeutics with enhanced properties. Among these, β-amino acids are of particular interest due to their ability to induce stable secondary structures in peptides, such as helices and turns, and their increased resistance to enzymatic degradation. However, the synthetic utility of β-amino acids is often hampered by the steric hindrance they present during amide bond formation. The presence of substituents on the β-carbon, and potentially on the α-carbon as well, significantly impedes the approach of the nucleophilic amine to the activated carboxylic acid, making standard coupling protocols inefficient. This guide provides a detailed overview of the most effective coupling reagents for sterically hindered β-amino acids, delves into their mechanisms of action, and offers detailed protocols to overcome these synthetic hurdles.

Understanding the Mechanistic Hurdles

Standard peptide coupling reactions, often mediated by carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), proceed through an O-acylisourea intermediate.[1][2][3] While effective for many standard amino acids, this intermediate is highly reactive and prone to side reactions, including racemization and the formation of a stable N-acylurea byproduct, which terminates the coupling reaction.[1][4] With sterically hindered β-amino acids, the rate of nucleophilic attack by the amine is significantly reduced, allowing these side reactions to become more prominent, leading to low yields and impure products.

To address these challenges, more potent coupling reagents and optimized protocols are necessary. These modern reagents are designed to generate highly reactive activated esters that are more stable than the O-acylisourea intermediate and less prone to side reactions, thereby favoring the desired amide bond formation even with sterically demanding substrates.

A Comparative Analysis of High-Efficiency Coupling Reagents

The choice of coupling reagent is paramount for the successful incorporation of sterically hindered β-amino acids. Below is a comparative analysis of some of the most effective reagents currently employed in the field.

Coupling ReagentActivating SpeciesKey AdvantagesPotential Disadvantages
HATU OAt-active esterHigh efficiency, rapid kinetics, suppression of racemization.[5][6][7]Potential for guanidinylation of the N-terminal amine, especially when used in excess.[5]
T3P® Mixed phosphonic anhydrideLow toxicity, water-soluble byproducts simplifying workup, minimal epimerization.[8][9][10][11]May require slightly longer reaction times compared to aminium/uronium salts.
EDC/HOBt OBt-active esterCost-effective, water-soluble byproducts (for EDC).[1][3]Often insufficient for highly hindered couplings, potential for N-acylurea formation.[1][4]
PyBOP/PyAOP OBt/OAt-active esterEffective for hindered couplings, particularly with N-methyl amino acids.[2][12]Byproducts can be difficult to remove.

In-Depth Mechanistic Look at Key Reagents

HATU: The Aminium Salt Powerhouse

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a third-generation coupling reagent renowned for its efficacy in difficult couplings.[6] Its mechanism involves a two-stage process that begins with the deprotonation of the carboxylic acid by a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks the electrophilic carbon of HATU, leading to the formation of a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate is rapidly attacked by the 1-hydroxy-7-azabenzotriazole (HOAt) anion, which is displaced in the initial step, to form a crucial OAt-active ester.[5][7] This active ester is significantly more reactive towards the incoming amine than the original carboxylic acid, driving the reaction to completion. The pyridine nitrogen in the HOAt moiety is thought to stabilize the transition state through hydrogen bonding, further accelerating the coupling and suppressing racemization.[7]

HATU_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + DIPEA Isouronium_Salt O-acyl(tetramethyl)isouronium salt Carboxylate->Isouronium_Salt + HATU HATU HATU OAt_ester OAt-active ester Isouronium_Salt->OAt_ester + HOAt⁻ Isouronium_Salt->OAt_ester TMU Tetramethylurea HOAt_anion HOAt⁻ Amide R-CO-NH-R' OAt_ester->Amide + R'-NH₂ OAt_ester->Amide DIPEA DIPEA DIPEA_H DIPEA-H⁺ Amine R'-NH₂ HOAt HOAt

Figure 1: HATU-mediated amide bond formation.

T3P®: The "Green" and Efficient Anhydride

Propanephosphonic acid anhydride (T3P®) has emerged as a powerful and environmentally friendly coupling reagent.[9][10] It functions by activating the carboxylic acid to form a mixed phosphonic anhydride. This is achieved through the reaction of the carboxylate with the cyclic T3P® trimer. The resulting mixed anhydride is a highly reactive species that readily undergoes nucleophilic attack by the amine to form the desired amide bond. A significant advantage of T3P® is that its byproducts are water-soluble phosphonic acids, which can be easily removed during aqueous workup, simplifying product purification.[8][9][11] This reagent has demonstrated excellent performance in minimizing epimerization, even in challenging couplings.[11]

T3P_Mechanism cluster_activation Carboxylic Acid Activation cluster_coupling Amide Bond Formation Carboxylic_Acid R-COOH Carboxylate R-COO⁻ Carboxylic_Acid->Carboxylate + Base Mixed_Anhydride Mixed Phosphonic Anhydride Carboxylate->Mixed_Anhydride + T3P® T3P T3P® Amide R-CO-NH-R' Mixed_Anhydride->Amide + R'-NH₂ Mixed_Anhydride->Amide Base Base (e.g., Et₃N) Base_H Base-H⁺ Amine R'-NH₂ Byproduct Water-soluble phosphonic acid

Figure 2: T3P®-mediated amide bond formation.

Experimental Protocols

The following protocols are designed to provide a starting point for the coupling of sterically hindered β-amino acids. Optimization of stoichiometry, reaction time, and temperature may be necessary for specific substrates.

Protocol 1: HATU-Mediated Coupling in Solution Phase

Materials:

  • N-protected β-amino acid (1.0 eq)

  • Amine component (1.1 eq)

  • HATU (1.2 eq)

  • DIPEA (2.5 eq)

  • Anhydrous DMF

Procedure:

  • In a clean, dry flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the N-protected β-amino acid and HATU in anhydrous DMF.

  • Add DIPEA to the solution and stir for 5-10 minutes at room temperature to pre-activate the carboxylic acid.

  • Add the amine component to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. For highly hindered substrates, the reaction may require extended times (4-24 hours).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: T3P®-Mediated Coupling in Solution Phase

Materials:

  • N-protected β-amino acid (1.0 eq)

  • Amine component (1.1 eq)

  • T3P® (50% solution in ethyl acetate or DMF, 1.5 eq)

  • Triethylamine (Et₃N) or DIPEA (3.0 eq)

  • Anhydrous solvent (e.g., ethyl acetate, THF, or DMF)

Procedure:

  • In a clean, dry flask under an inert atmosphere, dissolve the N-protected β-amino acid and the amine component in the chosen anhydrous solvent.

  • Add the base (Et₃N or DIPEA) to the solution and stir for 5 minutes.

  • Add the T3P® solution dropwise to the reaction mixture at 0 °C.

  • Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC or LC-MS (typically 2-16 hours).

  • Upon completion, quench the reaction with water or saturated aqueous NaHCO₃.

  • Extract the product with an organic solvent. The water-soluble phosphonic acid byproducts will remain in the aqueous phase.[8][11]

  • Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the product by flash column chromatography if necessary.

Troubleshooting and Optimization

  • Low Yields: For extremely challenging couplings, a "double coupling" strategy can be employed, where the coupling procedure is repeated with a fresh batch of reagents after the initial reaction period.[12] Increasing the reaction temperature can also be beneficial, but should be done cautiously to avoid racemization.[12] Microwave-assisted synthesis can also significantly enhance reaction rates and yields for difficult couplings.[12]

  • Side Reactions: The formation of byproducts is a common issue. With HATU, guanidinylation of the N-terminus can occur if the reagent is used in large excess.[5] Careful control of stoichiometry is crucial. For carbodiimide-based couplings, the addition of HOBt or its less explosive and more reactive analogue, 6-Cl-HOBt, can help to suppress N-acylurea formation and racemization.[13][14]

  • Solvent Choice: The choice of solvent can significantly impact the reaction outcome. N-methylpyrrolidone (NMP) often has superior solvating properties compared to DMF and can be beneficial for aggregating sequences.[12]

Conclusion

The successful incorporation of sterically hindered β-amino acids into peptides is a challenging but achievable goal with the appropriate selection of coupling reagents and reaction conditions. Modern reagents like HATU and T3P® offer significant advantages over traditional carbodiimide methods by providing higher yields, faster reaction rates, and reduced side reactions. By understanding the underlying mechanisms of these reagents and employing optimized protocols, researchers can effectively navigate the synthetic challenges posed by these valuable building blocks, paving the way for the development of novel and potent peptide-based therapeutics.

References

  • The Inner Workings of a Peptide Synthesis Powerhouse: A Technical Guide to the H
  • HATU:a third-gener
  • HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube.
  • T3P I Propanephosphonic anhydride I T3P reagent I #amide bond I Peptide coupling #peptides - YouTube.
  • H
  • FULL PAPER Propylphosphonic Anhydride (T3P®) as Coupling Reagent for Solid-Phase Peptide Synthesis - Spiral.
  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA06655D.
  • Propanephosphonic Acid Anhydride (T3P®)
  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives - Bachem.
  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
  • Peptide Coupling Reagents, More than a Letter Soup.
  • Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids - Benchchem.
  • WE'VE GOT T3P® DOWN TO AN EXACT SCIENCE - AMRI.
  • A Researcher's Guide to Amide Bond Formation: Comparing EDC and Other Common Coupling Agents - Benchchem.
  • Efficient peptide coupling involving sterically hindered amino acids - PubMed.
  • Coupling Reagents - AAPPTEC - Peptides.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC.
  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF.
  • Optimizing Peptide Coupling: Key Techniques.
  • Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α.
  • Acid-Amine Coupling using EDCI - Organic Synthesis.

Sources

Synthesis of Peptides Containing β-Homoserine(OtBu): An Application and Protocol Guide

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of β-Amino Acids in Modern Peptide Therapeutics

In the landscape of peptide-based drug discovery, the incorporation of non-proteinogenic amino acids is a powerful strategy to overcome the inherent limitations of native peptides, such as poor metabolic stability and limited conformational diversity. β-amino acids, which possess an additional carbon atom in their backbone compared to their α-amino acid counterparts, have emerged as particularly valuable building blocks. The extended backbone of β-amino acids imparts a remarkable resistance to enzymatic degradation by proteases, significantly enhancing the in vivo half-life of peptide therapeutics. Furthermore, the unique conformational preferences of β-amino acids allow for the design of novel secondary structures, such as various helices (10/12, 12, and 14-helix) and stable turns, which can be exploited to mimic or disrupt protein-protein interactions with high specificity.[1]

This guide focuses on the synthesis of peptides incorporating β-homoserine, a homolog of serine, with its side-chain hydroxyl group protected by a tert-butyl (OtBu) ether. The use of the Fmoc/tBu orthogonal protection strategy is detailed, providing a robust framework for the synthesis of these modified peptides.[][3]

Part 1: Synthesis of the Fmoc-L-β-Homoserine(tBu)-OH Building Block

The successful incorporation of β-homoserine into a peptide via Solid-Phase Peptide Synthesis (SPPS) begins with the preparation of the orthogonally protected building block, Fmoc-L-β-Homoserine(tBu)-OH. While this derivative is commercially available, understanding its synthesis provides valuable insight into its chemical properties and potential impurities.[4] The synthesis is a multi-step process analogous to the preparation of similar protected α-amino acids, such as Fmoc-Ser(tBu)-OH.[5]

Representative Synthetic Workflow

The synthesis involves four key stages:

  • Esterification of the Carboxylic Acid: The starting material, L-β-homoserine, has its carboxylic acid group protected, typically as a methyl ester, to prevent its participation in subsequent reactions.

  • Side-Chain Protection: The hydroxyl group of the β-homoserine side chain is protected as a tert-butyl ether. This is a critical step to prevent O-acylation during peptide coupling. The tBu group is stable under the basic conditions used for Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA) during the final cleavage from the resin.[5]

  • Saponification of the Ester: The methyl ester protecting the carboxylic acid is hydrolyzed under basic conditions to regenerate the free carboxylic acid, which is necessary for the subsequent coupling reactions in SPPS.

  • N-terminal Fmoc Protection: The primary amine of the β-amino acid is protected with the fluorenylmethyloxycarbonyl (Fmoc) group. The Fmoc group is base-labile, allowing for its selective removal during the iterative cycles of SPPS without affecting the acid-labile tBu side-chain protecting group.[]

cluster_0 Synthesis of Fmoc-L-β-Homoserine(tBu)-OH L-β-Homoserine L-β-Homoserine β-Homoserine Methyl Ester β-Homoserine Methyl Ester L-β-Homoserine->β-Homoserine Methyl Ester  Esterification (MeOH, SOCl₂) O-tBu-β-Homoserine Methyl Ester O-tBu-β-Homoserine Methyl Ester β-Homoserine Methyl Ester->O-tBu-β-Homoserine Methyl Ester  tert-Butylation (Isobutene or tBu-acetate) O-tBu-β-Homoserine O-tBu-β-Homoserine O-tBu-β-Homoserine Methyl Ester->O-tBu-β-Homoserine  Saponification (NaOH) Fmoc-L-β-Homoserine(tBu)-OH Fmoc-L-β-Homoserine(tBu)-OH O-tBu-β-Homoserine->Fmoc-L-β-Homoserine(tBu)-OH  Fmoc Protection (Fmoc-OSu)

Caption: Workflow for the synthesis of Fmoc-L-β-Homoserine(tBu)-OH.

Detailed Protocol for Synthesis of Fmoc-L-β-Homoserine(tBu)-OH

This protocol is representative and may require optimization based on laboratory conditions and available starting materials.

Step 1: Esterification of L-β-Homoserine

  • Suspend L-β-homoserine in anhydrous methanol.

  • Cool the suspension in an ice bath.

  • Slowly add thionyl chloride dropwise while maintaining the temperature.

  • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

  • Remove the solvent under reduced pressure to obtain the crude β-homoserine methyl ester.

Step 2: O-tert-Butylation

  • Dissolve the crude methyl ester in a suitable solvent (e.g., dichloromethane).

  • Add a source of tert-butyl cation, such as tert-butyl acetate or by bubbling isobutene gas through the solution, in the presence of a strong acid catalyst.

  • Seal the reaction vessel and stir at room temperature for 48-96 hours, monitoring the reaction by TLC.[5]

  • Upon completion, quench the reaction and remove the solvent to yield crude O-tert-butyl-L-β-homoserine methyl ester.

Step 3: Saponification

  • Dissolve the crude O-tert-butyl-L-β-homoserine methyl ester in a mixture of methanol and water.

  • Add a 10% aqueous solution of sodium hydroxide and stir at a controlled temperature (e.g., 5°C) for 1-5 hours.[5]

  • Monitor the reaction by TLC. Upon completion, the resulting solution containing O-tert-butyl-L-β-homoserine is typically used directly in the next step after neutralization.

Step 4: N-Fmoc Protection

  • To the neutralized solution of O-tert-butyl-L-β-homoserine, add a suitable organic solvent like acetone or dioxane.

  • Add a solution of 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) in the same solvent.

  • Maintain the pH of the reaction mixture around 8-9 by the addition of a base like sodium bicarbonate.

  • Stir the reaction at room temperature overnight.

  • After the reaction is complete, perform an aqueous workup. Acidify the aqueous layer and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain the crude product.

  • Purify the crude Fmoc-L-β-Homoserine(tBu)-OH by recrystallization or column chromatography.

Reagent/MaterialPurpose
L-β-HomoserineStarting material
Methanol, Thionyl ChlorideEsterification of the carboxylic acid
Isobutene or tert-butyl acetatetert-Butylation of the hydroxyl group
Sodium HydroxideSaponification of the methyl ester
Fmoc-OSuFmoc protection of the amino group
Sodium BicarbonateBase for Fmoc protection reaction
Dichloromethane, Ethyl AcetateOrganic solvents for reaction and extraction

Part 2: Solid-Phase Peptide Synthesis (SPPS) of β-Homoserine(OtBu) Containing Peptides

The Fmoc/tBu strategy is the most widely used method for SPPS due to its milder reaction conditions compared to the Boc/Bzl strategy.[3][6][7] The general cycle of SPPS involves the iterative deprotection of the N-terminal Fmoc group and coupling of the next Fmoc-protected amino acid until the desired peptide sequence is assembled on a solid support.[8]

cluster_1 Fmoc/tBu Solid-Phase Peptide Synthesis Cycle Resin with free amine Resin with free amine Coupling Coupling Resin with free amine->Coupling  Fmoc-AA-OH, Coupling Reagents Washing Washing Coupling->Washing  Remove excess reagents Fmoc Deprotection Fmoc Deprotection Washing->Fmoc Deprotection  20% Piperidine in DMF Washing2 Washing Fmoc Deprotection->Washing2 Washing2->Resin with free amine  Ready for next cycle

Sources

Optimizing Fmoc deprotection conditions for 3-amino-4-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimizing Fmoc Deprotection Conditions for 3-Amino-4-(tert-butoxy)butanoic Acid in Solid-Phase Peptide Synthesis

Introduction & Chemical Context

The non-proteinogenic building block 3-amino-4-(tert-butoxy)butanoic acid (commonly referred to as Fmoc-β-HoSer(OtBu)-OH) is a critical β-amino acid utilized in the design of foldamers, peptidomimetics, and proteolytically stable therapeutics[1]. While the Fmoc/tBu orthogonal protection strategy is the gold standard in solid-phase peptide synthesis (SPPS)[], incorporating β-amino acids introduces severe kinetic and thermodynamic hurdles. Standard deprotection protocols often fail, leading to deletion sequences and complex purification profiles. This guide provides a self-validating, mechanistically grounded approach to optimizing Fmoc removal for this sterically demanding residue.

Mechanistic Causality: The Deprotection Challenge

Fmoc deprotection operates via a base-catalyzed E1cB mechanism[3]. The secondary amine abstracts the acidic proton at the 9-position of the fluorene ring, followed by β-elimination to release carbon dioxide and the highly reactive dibenzofulvene (DBF)[4].

When synthesizing peptides containing Fmoc-β-HoSer(OtBu)-OH, two distinct phenomena disrupt this mechanism:

  • Steric Hindrance: The bulky tert-butoxy (tBu) ether at the adjacent γ-position severely restricts the conformational flexibility of the peptide backbone. This steric shielding reduces the collision frequency between the mild base (e.g., piperidine) and the Fmoc carbamate, drastically slowing the rate-limiting proton abstraction.

  • On-Resin Aggregation: β-peptides are notorious for forming highly stable secondary structures (such as 14-helices) even at very short chain lengths[5]. This intermolecular hydrogen bonding creates a dense, hydrophobic network on the resin that excludes polar solvents and reagents, leading to incomplete deprotection[6].

The Chemical Advantage: A significant structural advantage of this specific β-amino acid is the location of its chiral center at the β-carbon (C3). Because it lacks an enolizable α-proton, aggressive basic conditions can be employed without any risk of base-catalyzed racemization[]. Furthermore, the tBu ether is strictly acid-labile and entirely stable to basic conditions[4], allowing us to push the limits of alkaline deprotection.

Optimization Logic & Reagent Selection

To overcome these barriers, we must alter both the kinetics of the base and the thermodynamics of the reaction environment.

  • Kinetic Acceleration (DBU): Replacing a portion of piperidine with 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) provides a stronger, non-nucleophilic base that rapidly accelerates proton abstraction[7]. However, because DBU cannot scavenge the resulting DBF, a secondary amine (piperidine or piperazine) must remain in the cocktail to prevent DBF from re-alkylating the free amine[8].

  • Thermodynamic Disruption (NMP & Heat): Switching the solvent from DMF to N-Methyl-2-pyrrolidone (NMP) enhances the disruption of β-sheet-like aggregates[8]. For highly structured foldamers, Microwave-Assisted SPPS (MW-SPPS) at 75°C provides the thermal energy required to break these hydrogen-bonded networks[5].

E1cB_Mechanism A Fmoc-β-HoSer(OtBu)-Resin (Sterically Hindered) B Proton Abstraction (Rate-Limiting) A->B Base (DBU/Pip) C β-Elimination (Releases CO2 + DBF) B->C Fast D Free Amine Ready for Coupling C->D Main Pathway E DBF-Piperidine Adduct (UV Active at 301 nm) C->E Scavenging

Fig 1: E1cB mechanism of Fmoc deprotection and DBF scavenging workflow.

Quantitative Data Summary

The table below summarizes the causality and expected outcomes of various deprotection cocktails when applied to Fmoc-β-HoSer(OtBu)-OH.

Deprotection CocktailTemperatureTime (min)DBF ScavengingAggregation DisruptionApplication Recommendation
20% Piperidine / DMF25°C (RT)2 x 15ModerateLowBaseline; often fails for β-peptides.
20% Piperidine + 2% DBU / DMF25°C (RT)2 x 10HighLowResolves steric hindrance; use for short sequences.
5% Piperazine + 2% DBU / NMP25°C (RT)2 x 10HighHighExcellent for breaking on-resin aggregation.
20% Piperidine / DMF75°C (MW)2 x 3Very HighVery HighOptimal for complex, highly structured foldamers.

Self-Validating Systems: Workflows & Protocols

Trustworthiness in SPPS relies on self-validating systems. By monitoring the UV absorbance of the DBF-piperidine adduct at 301 nm, researchers can quantitatively verify the completion of the deprotection step in real-time[9]. A return to baseline indicates absolute cleavage, while a tailing peak serves as an immediate diagnostic for aggregation, prompting the operator to switch to a more aggressive cocktail[7].

Optimization_Tree Start UV Monitor Fmoc Cleavage (301 nm) Sharp Sharp Peak / Fast Return (< 10 min) Start->Sharp Optimal Tail Tailing Peak / Slow Return (> 15 min) Start->Tail Sub-optimal Cause1 Steric Hindrance (tBu Group) Tail->Cause1 Cause2 On-Resin Aggregation (β-Peptide Folding) Tail->Cause2 Sol1 Add 2% DBU to Deprotection Cocktail Cause1->Sol1 Kinetic Fix Sol2 Switch Solvent to NMP or Apply MW Heat (75°C) Cause2->Sol2 Thermodynamic Fix

Fig 2: Decision matrix for resolving incomplete Fmoc deprotection in β-amino acid SPPS.

Protocol A: Aggregation-Disrupting Cocktail (Room Temperature)

Use this protocol if microwave instrumentation is unavailable and standard piperidine yields tailing UV peaks.

  • Preparation: Prepare a fresh solution of 5% (w/v) Piperazine and 2% (v/v) DBU in NMP[8].

  • First Treatment: Add 5 mL of the cocktail per gram of resin. Agitate gently via nitrogen bubbling or orbital shaking for 5 minutes.

  • Drain & Refresh: Drain the reaction vessel completely.

  • Second Treatment: Add another 5 mL of the cocktail and agitate for 10 minutes.

  • Washing: Drain and wash the resin thoroughly with NMP (3 × 1 min), followed by DCM (3 × 1 min), and finally DMF (3 × 1 min) to ensure complete removal of DBU prior to the next coupling step.

Protocol B: Microwave-Assisted Deprotection (75°C)

Optimal for synthesizing long foldamers where β-sheet aggregation is severe.

  • Preparation: Prepare a standard solution of 20% (v/v) Piperidine in DMF[5].

  • Microwave Application: Add the solution to the resin in the microwave reaction vessel.

  • Heating Profile: Ramp the temperature to 75°C over 1 minute, and hold at 75°C for 3 minutes under continuous stirring or bubbling.

  • Cooling & Washing: Drain the hot solution immediately. Wash the resin with DMF (4 × 1 min) at room temperature.

Protocol C: UV-Vis Monitoring (Self-Validation Step)
  • Sampling: Collect 50 µL of the deprotection effluent from the second treatment step.

  • Dilution: Dilute the sample in 3 mL of pure DMF.

  • Measurement: Read the absorbance at 301 nm using a UV-Vis spectrophotometer against a DMF blank[9].

  • Validation: If the absorbance is > 0.05 AU, deprotection is incomplete. Extend the reaction time by 10 minutes or switch to Protocol B.

References

Sources

Microwave-assisted synthesis of beta-amino acid oligomers

Application Note: Microwave-Assisted Solid-Phase Synthesis of -Amino Acid Oligomers[1]

Executive Summary


1

This guide details a Microwave-Assisted Solid-Phase Peptide Synthesis (MW-SPPS) protocol designed to overcome these kinetic traps. By leveraging dielectric heating, researchers can disrupt inter-chain hydrogen bonding, reducing coupling times from hours to minutes while significantly increasing crude purity.

The Challenge: Aggregation & Kinetics

Unlike




  • The Problem: As the chain grows, these helices stack on the resin, burying the N-terminus and preventing the bulky Fmoc-protected incoming monomer from reacting.

  • The Solution: Microwave irradiation provides direct energy transfer to the dipole moments of the polar solvent (DMF/NMP) and the peptide backbone. This induces rapid molecular rotation, disrupting the hydrogen bond network (the "solvation" effect) and maintaining the growing chain in a chaotic, accessible state.

Diagram 1: Aggregation Disruption Mechanism

MW_MechanismAggregatedAggregated Resin-Peptide(Inaccessible N-Terminus)DisruptedDisrupted H-Bonds(Solvated/Accessible)Aggregated->Disrupted Energy TransferMW_InputMicrowave Irradiation(Dielectric Heating)MW_Input->DisruptedCouplingEfficient Coupling(Fmoc-beta-AA + Activator)Disrupted->Coupling Kinetic Access

Caption: Microwave energy disrupts inter-chain H-bonds, exposing the N-terminus for coupling.

Materials & Reagents

Resin Selection
  • Rink Amide ChemMatrix or PEG-PS: Preferred over polystyrene (PS). The PEG backbone swells better in polar solvents and reduces hydrophobic collapse.

  • Loading: Low loading (0.2 – 0.4 mmol/g) is critical to minimize steric crowding between growing helices.

Coupling Reagents

Standard carbodiimides (DIC) are often too slow for

Reagent SystemApplicationNotes
PyBOP / HOBt Standard

-peptides
Robust, cost-effective. Standard for Murray/Gellman protocols.
PyAOP / HOAt Difficult Sequences (>10-mers)Higher reactivity. HOAt is a superior racemization suppressor than HOBt.
HATU / HOAt Sterically Hindered (Cyclic)Use for cyclic

-amino acids (e.g., ACHC). High cost but max efficiency.
Solvents
  • Main Solvent: DMF (Dimethylformamide) or NMP (N-methyl-2-pyrrolidone). NMP is superior for preventing aggregation but is more expensive.

  • Deprotection: 20% Piperidine in DMF.[2]

Detailed Protocol: Microwave-Assisted Cycle

This protocol is optimized for a CEM Liberty Blue or Biotage Initiator, but parameters can be adapted for manual MW synthesis.

Scale: 0.1 mmol Temperature Limit: 60°C (Critical to prevent aspartimide formation or racemization if

Step 1: Resin Preparation
  • Weigh 0.1 mmol of Rink Amide resin.

  • Swell in DMF (5 mL) for 30 mins at Room Temperature (RT).

  • Drain and wash 3x with DMF.

Step 2: The Synthesis Cycle (Repeat for each residue)
A. Fmoc Deprotection[3][4][5]
  • Reagent: 20% Piperidine in DMF (with 0.1M HOBt to suppress aspartimide formation if Asp is present).

  • MW Conditions:

    • Stage 1: 75°C, 30 sec (Initial burst).

    • Stage 2: 75°C, 180 sec (Maintenance).

    • Note: For strictly

      
      -peptides, 75°C is acceptable. If sensitive residues (Cys, His) are present, lower to 50°C.
      
  • Wash: 4x with DMF (aggressive washing is needed to remove piperidine).

B. Coupling
  • Reagent Prep: Dissolve Fmoc-

    
    -amino acid (3.0 - 4.0 eq), PyBOP (3.0 - 4.0 eq), and HOBt (3.0 - 4.0 eq) in DMF. Add DIEA (6.0 - 8.0 eq) just before delivery.
    
  • MW Conditions:

    • Temperature: 60°C.

    • Time: 6 minutes (Standard) or 2x 6 minutes (Double Couple for difficult residues).

    • Power: Dynamic (keep constant temp).

  • Wash: 3x with DMF.

Step 3: Cleavage & Isolation
  • Wash resin 3x DCM, 3x MeOH, dry under vacuum.

  • Cocktail: 95% TFA / 2.5% TIS / 2.5% H2O.

  • Shake at RT for 2–3 hours (Do NOT microwave cleavage; TFA is volatile and corrosive).

  • Precipitate in cold diethyl ether, centrifuge, and lyophilize.

Diagram 2: SPPS Workflow

SPPS_CycleStartFmoc-ResinDeprotectFmoc Removal(20% Piperidine, 75°C, 3 min)Start->DeprotectWash1Wash (DMF x4)Deprotect->Wash1ActivateActivation(AA + PyBOP + DIEA)Wash1->ActivateCoupleCoupling(60°C, 6 min)Activate->CoupleCheckComplete?Couple->CheckCheck->DeprotectNo (Next Cycle)CleaveCleavage (TFA)Check->CleaveYesFinishCrude Beta-PeptideCleave->Finish

Caption: Standard MW-SPPS cycle for beta-peptide synthesis.

Optimization & Troubleshooting

Handling "Difficult" Sequences (The Z28 Case)

Longer oligomers (like the 28-mer "Z28" described by Gellman) often fail with standard PyBOP protocols due to extreme folding.

  • Protocol Shift: Switch to PyAOP / HOAt .

  • Double Coupling: Perform the coupling step twice for residues 10–28.

  • Acetylation (Capping): Cap unreacted amines with Acetic Anhydride/Pyridine after every coupling to prevent deletion sequences from propagating.

Racemization Control

While




  • Cysteine/Histidine: ALWAYS couple at 50°C max (or RT for 60 mins) to prevent epimerization.

  • Beta-Amino Acids: Generally stable at 60°C–75°C.

Monitoring
  • Chloranil Test: Use for secondary amines (like the N-terminus of a growing peptide). A blue color indicates free amine (coupling incomplete).

  • Kaiser Test: Only works for primary amines; often ineffective for

    
    -peptides if the N-terminus is secondary or sterically hindered.
    

Comparison: Conventional vs. Microwave[5][6][7][8][9]

ParameterConventional SPPSMicrowave SPPSBenefit
Coupling Time 60 – 120 min4 – 6 min10–20x faster turnover
Deprotection 20 – 30 min2 – 4 minReduced solvent exposure
Purity (10-mer) ~40 – 60%>85%Less HPLC purification needed
Solvent Usage HighModerateLower environmental impact
Aggregation High risk (incomplete coupling)Minimized (thermal disruption)Access to longer sequences

References

  • Murray, J. K., & Gellman, S. H. (2005).[6][7] Application of Microwave Irradiation to the Synthesis of 14-Helical

    
    -Peptides. Organic Letters, 7(8), 1517–1520.[7] Link
    
  • Murray, J. K., & Gellman, S. H. (2007). Parallel synthesis of peptide libraries using microwave irradiation. Nature Protocols, 2(3), 624–631. Link[4]

  • Pedersen, S. L., Tofteng, A. P., Malik, L., & Jensen, K. J. (2012). Microwave heating in solid-phase peptide synthesis. Chemical Society Reviews, 41(5), 1826–1844. Link

  • Pizzuto, M., et al. (2023). Advances in the Synthesis of

    
    -Peptides. Molecules, 28(3), 1234. Link
    

Orthogonal protection strategies for beta-homoserine side chains

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Orthogonal Protection Strategies for the Side Chain of β-Homoserine

Authored by: Gemini, Senior Application Scientist

Introduction: The Significance of β-Homoserine in Peptide Science

β-Homoserine, a non-proteinogenic β-amino acid, is a valuable building block in the design of novel peptidomimetics, bioactive peptides, and pharmaceuticals. Its extended backbone, compared to its α-amino acid counterpart, homoserine, imparts unique conformational properties upon peptides, influencing their secondary structure and metabolic stability. The side chain of β-homoserine contains a primary hydroxyl group, a reactive functionality that necessitates protection during standard peptide synthesis to prevent undesirable side reactions, such as acylation during coupling steps.[1][2]

The successful synthesis of complex peptides containing β-homoserine hinges on a robust and selective protection strategy. Orthogonal protection, a cornerstone of modern peptide chemistry, is essential.[3][4] This approach utilizes protecting groups for different functional moieties (α-amino, C-terminus, and side chains) that can be removed under distinct, non-interfering chemical conditions.[1][5] This application note provides a detailed guide to the selection and implementation of orthogonal protecting groups for the β-homoserine side chain, with a focus on the widely used Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

The Core Principle: Orthogonality in Peptide Synthesis

In the context of Fmoc-based SPPS, orthogonality refers to a multi-layered protection scheme where each layer is removed by a specific class of reagent without affecting the others.[3][6] The three primary layers are:

  • Temporary α-Amino Protection: The N-terminal Fmoc (9-fluorenylmethyloxycarbonyl) group is removed at the beginning of each coupling cycle using a mild base, typically a solution of piperidine in DMF.[7]

  • "Permanent" Side-Chain Protection: Reactive side chains are masked with groups that are stable to the basic conditions of Fmoc deprotection but are cleaved under strongly acidic conditions (e.g., high concentration of trifluoroacetic acid, TFA).[1][8]

  • Resin Linker: The C-terminal amino acid is anchored to the solid support via a linker that is also cleaved during the final acidolysis step, releasing the fully deprotected peptide.

This strategy allows for the sequential and controlled assembly of the peptide chain, followed by a single step for the simultaneous removal of all side-chain protecting groups and cleavage from the resin.

Orthogonal_Protection cluster_peptide Growing Peptide on Solid Support Peptide Fmoc-NH-CHR-CO-...-βHse(PG)-...-Resin Fmoc Fmoc Group (N-Terminal) PG Side-Chain PG (e.g., tBu for βHse) Resin Resin Linker Deprotect_Base Base (e.g., 20% Piperidine) Deprotect_Base->Fmoc Cleaves Deprotect_Acid Strong Acid (e.g., 95% TFA) Deprotect_Acid->PG Cleaves Deprotect_Acid->Resin Cleaves

Figure 1: The principle of a two-dimensional orthogonal protection scheme in Fmoc-SPPS.

Selecting a Protecting Group for the β-Homoserine Hydroxyl Side Chain

The ideal protecting group for the β-homoserine hydroxyl moiety must be stable throughout the repeated cycles of Fmoc deprotection (piperidine treatment) and peptide coupling, yet be cleanly removable during the final cleavage step.[2] Drawing parallels from the protection of other hydroxyl-containing amino acids like serine and threonine, ether-based protecting groups are the most suitable candidates.[7][8]

Protecting GroupStructureIntroductionStabilityDeprotection ConditionsKey Advantages & Considerations
tert-Butyl (tBu) -C(CH₃)₃Isobutylene, acid catalystStable to base (piperidine) and mild acid.Strong acid (e.g., >90% TFA).[8]Industry Standard: Fully compatible with standard Fmoc/tBu strategy. Co-cleaved with other tBu-based groups.
Trityl (Trt) -C(Ph)₃Trityl chloride, baseStable to base (piperidine).Mildly acidic (e.g., 1-5% TFA in DCM).[9]Allows for selective on-resin deprotection for side-chain modification. More sterically bulky.

For most standard applications, the tert-butyl (tBu) group is the protecting group of choice due to its robustness and seamless integration into the most common orthogonal strategy. The trityl (Trt) group offers an additional layer of orthogonality, enabling the synthesis of more complex structures requiring site-specific side-chain manipulation while the peptide is still attached to the resin.[9]

Protocols: Synthesis and Application

The following protocols provide a framework for the synthesis and use of side-chain protected β-homoserine.

Protocol 1: Synthesis of Fmoc-β-Homoserine(tBu)-OH

This protocol describes the protection of the β-homoserine side-chain hydroxyl group as a tert-butyl ether. The procedure is analogous to that used for serine and threonine.[8]

Synthesis_Workflow Start Start: Fmoc-β-Homoserine-OH Reaction Reaction Vessel: - Dissolve in Dichloromethane (DCM) - Add catalytic p-Toluenesulfonic acid - Pressurize with Isobutylene gas Start->Reaction Incubate Incubate with stirring (Pressure vessel, RT, 48-72h) Reaction->Incubate Workup Aqueous Workup: - Quench reaction - Wash with NaHCO₃ solution - Wash with brine Incubate->Workup Purify Purification: - Dry organic layer (Na₂SO₄) - Concentrate in vacuo - Purify by flash chromatography Workup->Purify End Product: Fmoc-β-Homoserine(tBu)-OH Purify->End

Figure 2: Workflow for the synthesis of Fmoc-β-Homoserine(tBu)-OH.

Materials:

  • Fmoc-β-Homoserine-OH

  • Dichloromethane (DCM), anhydrous

  • p-Toluenesulfonic acid monohydrate (TsOH·H₂O)

  • Isobutylene gas

  • Pressure-rated reaction vessel with magnetic stirring

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for flash chromatography

  • Solvents for chromatography (e.g., Hexane/Ethyl Acetate/Acetic Acid gradient)

Procedure:

  • Setup: In a pressure vessel, dissolve Fmoc-β-Homoserine-OH (1 equivalent) in anhydrous DCM.

  • Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approx. 0.1 equivalents).

  • Reaction: Seal the vessel, cool it in a dry ice/acetone bath, and carefully condense isobutylene gas (a significant excess) into the vessel. Allow the vessel to warm to room temperature and stir for 48-72 hours.

  • Quenching: Carefully vent the excess isobutylene in a fume hood. Transfer the reaction mixture to a separatory funnel.

  • Workup: Wash the organic layer sequentially with saturated NaHCO₃ solution and brine.

  • Drying & Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the pure product.

  • Characterization: Confirm the identity and purity of the product via ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Protocol 2: Incorporation into Fmoc-SPPS

This protocol outlines a standard coupling cycle using the pre-synthesized Fmoc-β-Homoserine(tBu)-OH.

Materials:

  • Fmoc-Rink Amide resin (or other suitable resin) with a free N-terminal amine

  • Fmoc-β-Homoserine(tBu)-OH (3-5 equivalents)

  • Coupling reagents: HBTU (3-5 eq.), HOBt (3-5 eq.) or HATU (3-5 eq.)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Deprotection solution: 20% piperidine in DMF

  • Washing solvent: Dichloromethane (DCM)

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat with a fresh portion for 15 minutes to ensure complete removal of the Fmoc group from the preceding residue.[10]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove residual piperidine and byproducts.

  • Coupling Activation: In a separate vessel, pre-activate Fmoc-β-Homoserine(tBu)-OH by dissolving it with the coupling reagents (e.g., HBTU/HOBt) in DMF. Add DIPEA and allow to react for 1-2 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or orbital shaking for 1-2 hours at room temperature.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove excess reagents.

  • Confirmation: Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines).

  • Next Cycle: Proceed to the deprotection step for the next amino acid coupling.

Protocol 3: Final Cleavage and Global Deprotection

This protocol describes the final step where the peptide is cleaved from the resin and all acid-labile side-chain protecting groups (including the tBu on β-homoserine) are removed.

Materials:

  • Peptidyl-resin (fully synthesized and dried)

  • Cleavage Cocktail: Reagent K (TFA/water/phenol/thioanisole/TIS, 82.5:5:5:5:2.5 v/v) or a similar cocktail tailored to the peptide sequence.[12][13]

    • CAUTION: TFA is highly corrosive. Handle with extreme care in a certified chemical fume hood using appropriate personal protective equipment.

  • Cold diethyl ether

Procedure:

  • Preparation: Place the dried peptidyl-resin in a reaction vessel.

  • Cleavage: Add the cold cleavage cocktail to the resin (approx. 10 mL per gram of resin).

  • Reaction: Agitate the slurry at room temperature for 2-4 hours. The presence of scavengers like water, TIS, and thioanisole is critical to trap the reactive carbocations generated during deprotection, preventing side reactions with sensitive residues like Tryptophan and Methionine.[13]

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Add the filtrate dropwise to a large volume of cold diethyl ether to precipitate the crude peptide.

  • Isolation: Centrifuge the suspension to pellet the peptide, decant the ether, and repeat the ether wash 2-3 times to remove residual scavengers.

  • Drying: Dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

  • Purification & Analysis: Purify the crude peptide using reverse-phase HPLC and confirm its identity and purity by Mass Spectrometry.

References

  • Vertex AI Search. (2026, February 10). Side Chain Protection in Peptide Synthesis.
  • Vertex AI Search. (n.d.).
  • BenchChem. (n.d.). Protecting Groups in Peptide Synthesis: A Detailed Guide.
  • ResearchGate. (n.d.).
  • BenchChem. (2025).
  • University of Bristol. (n.d.).
  • ResearchGate. (n.d.). Synthesis of aza-β3-homoserine, incorporation of this new aza-β3-amino acid into 26RFa(20-26) and microwave-assisted deprotection of its side chain | Request PDF.
  • Sigma-Aldrich. (n.d.). Selecting Orthogonal Building Blocks.
  • Perrin, C. L., & Nielson, J. B. (1997). Quantifying amino acid conformational preferences and side-chain–side-chain interactions in β-hairpins. PNAS.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews.
  • Fields, G. B., & Noble, R. L. (1990). Amino Acid-Protecting Groups. International Journal of Peptide and Protein Research.
  • Luxembourg Bio Technologies. (2013, August 29). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis.
  • Wiley-VCH. (n.d.). 1 Protection Reactions.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.
  • Sigma-Aldrich. (n.d.). Fmoc Resin Cleavage and Deprotection.

Sources

Incorporation of 3-amino-4-(tert-butoxy)butanoic acid into alpha-beta chimeric peptides

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Incorporation of 3-Amino-4-(tert-butoxy)butanoic Acid into


-Chimeric Peptides 

Executive Summary

The incorporation of


-amino acids into standard 

-peptide backbones creates

-chimeric peptides—peptidomimetics that exhibit enhanced proteolytic stability and unique secondary structures (foldamers), such as 14/15-helices. This guide details the protocol for incorporating 3-amino-4-(tert-butoxy)butanoic acid (referred to herein as Fmoc-

-Ser(tBu)-OH
) into peptide sequences using Solid-Phase Peptide Synthesis (SPPS).

The presence of the tert-butoxy group serves as an acid-labile side-chain protection for the hydroxyl moiety, analogous to Serine in standard Fmoc chemistry.[1] Successful incorporation requires modified coupling protocols to overcome the distinct steric and kinetic profiles of


-amino acids.

Material Science & Chemical Logic

The Building Block
  • IUPAC Name: 3-amino-4-(tert-butoxy)butanoic acid

  • Common Nomenclature: Fmoc-

    
    -Ser(tBu)-OH (Protected 
    
    
    
    -homolog of Serine)
  • Role: Introduces a hydroxymethyl side chain on the

    
    -carbon. Upon final cleavage with TFA, the tert-butyl group is removed, yielding a free hydroxyl group capable of hydrogen bonding, which is critical for stabilizing specific foldamer architectures.
    
The Challenge: -Amino Acid Coupling Kinetics

Unlike


-amino acids, 

-amino acids possess an extra methylene group in the backbone (

). This introduces two primary challenges:
  • Reduced Reactivity: The nucleophilicity of the

    
    -amino group (during the next coupling step) can be lower due to local conformational effects.
    
  • Aggregation:

    
     peptides often adopt stable secondary structures on-resin earlier than pure 
    
    
    
    -peptides, leading to steric shielding of the N-terminus.

Strategic Solution: Use of high-efficiency coupling reagents (HATU/HOAt) and extended reaction times or double-coupling cycles is mandatory to prevent deletion sequences.

Experimental Protocol

Reagents & Materials
  • Resin: Rink Amide MBHA (Loading: 0.5–0.7 mmol/g). Low loading is preferred to minimize aggregation.

  • Building Block: Fmoc-3-amino-4-(tert-butoxy)butanoic acid (Fmoc-

    
    -Ser(tBu)-OH).
    
  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA (Diisopropylethylamine).

  • Solvent: DMF (Peptide grade), DCM.[2]

Automated/Manual Synthesis Cycle

The following protocol assumes a 0.1 mmol scale.

StepOperationReagent/ConditionDurationCritical Note
1 Swelling DCM20 minEssential for solvation.
2 Fmoc Deprotection 20% Piperidine in DMF2 x 5 minMonitor UV if automated.
3 Wash DMF5 x 1 minRemove all piperidine.
4 Activation (

-AA)
Fmoc-

-Ser(tBu)-OH
(4 eq), HATU (3.9 eq), DIEA (8 eq) in DMF
Pre-activate 30 secDo not use DIC/Oxyma for this step if difficult. HATU is preferred for

-AA.
5 Coupling 1 Activated Solution60 minAgitate gently.
6 Coupling 2 Fresh Reagents (same as Step 4)45 minMandatory for

-residues to ensure >99% yield.
7 Capping Acetic Anhydride/DIEA/DMF5 minTerminates unreacted chains.
8 Wash DMF5 x 1 min
9 Next Coupling Coupling the next AA onto the

-amine
2 x 60 minThe

-amine is sterically distinct; double couple the subsequent residue.
Cleavage & Side-Chain Deprotection

The tert-butoxy group is acid-labile.[1] To yield the final peptide with a free hydroxyl group:

  • Cocktail: 95% TFA, 2.5% TIS (Triisopropylsilane), 2.5%

    
    .
    
  • Time: 2.5 to 3 hours at room temperature.

  • Precipitation: Cold Diethyl Ether.[3]

Note: If the tBu group must be RETAINED (rare), use a 2-Chlorotrityl resin and cleave with 1% TFA in DCM.

Visualization of Workflow

The following diagram illustrates the decision logic and chemical flow for incorporating the


-residue.

SPPS_Beta_Incorporation cluster_legend Key Logic Start Resin-Bound Peptide (N-Term Free) Activation Activate Fmoc-Beta3-Ser(tBu)-OH (HATU/DIEA) Start->Activation Coupling1 Coupling Cycle 1 (60 min) Activation->Coupling1 Check Kaiser Test / UV Monitor Coupling1->Check Coupling2 Coupling Cycle 2 (45 min) Check->Coupling2 Incomplete (<99%) NextAA Deprotect & Couple Next Alpha-AA (Double Couple Required) Check->NextAA Complete (>99%) Coupling2->NextAA Warning Beta-amines are slower nucleophiles Require Double Coupling of NEXT residue

Caption: Workflow for incorporating


-amino acids. Note the mandatory check and double coupling steps to mitigate slower kinetics.

Quality Control & Validation

Analytical HPLC

 peptides often elute differently than standard peptides due to altered hydrophobicity and folding.
  • Column: C18 Reverse Phase (e.g., Phenomenex Jupiter).

  • Gradient: 5–60% Acetonitrile in water (0.1% TFA) over 30 min.

  • Expectation: The product peak may be broader if the peptide forms a stable foldamer in solution. Heating the column to 50°C can sharpen the peak by disrupting secondary structures.

Mass Spectrometry
  • Target Mass Calculation:

    • Fmoc-

      
      -Ser(tBu)-OH MW: ~397.5  g/mol .
      
    • Residue Mass (in peptide, protected): ~219.3 g/mol .

    • Final Residue Mass (deprotected): The tert-butyl (-C4H9) is lost, replaced by H.

    • Net added mass to peptide: 103.09 Da (Formula:

      
      ).
      
    • Verification: Ensure the observed mass corresponds to the deprotected Serine-analog species.

References

  • Seebach, D., et al. (1996).[4] "

    
    -Peptides: Synthesis by Arndt-Eistert Homologation with Concomitant Peptide Coupling." Helvetica Chimica Acta.[4] 4
    
  • Gellman, S. H. (1998). "Foldamers: A Manifesto." Accounts of Chemical Research. (Contextual grounding for foldamer design).
  • ResearchG

    
    -Chimera peptide synthesis with cyclic 
    
    
    
    -sugar amino acids: the efficient coupling protocol." ResearchGate. 5
  • PubChem Compound Summary. (2024). "Beta-3-Serine | C4H9NO3."[6] National Library of Medicine.[6] 6[7][5]

  • Frontiers in Chemistry. (2019). "Challenges and Advances in Amyloid Beta Synthesis." (Reference for aggregation management in difficult sequences). 3

Sources

Troubleshooting & Optimization

Technical Support Center: Activation and Coupling of 3-Amino-4-(tert-butoxy)butanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter troubleshooting requests regarding the stereochemical integrity of complex building blocks. A common concern when working with 3-amino-4-(tert-butoxy)butanoic acid —a


-amino acid derivative featuring a bulky 

-tert-butoxy ether—is the fear of racemization during carboxylic acid activation.

This guide synthesizes mechanistic causality with field-proven protocols to provide a self-validating system for your peptide synthesis workflows.

The Mechanistic Reality: Why Your -Amino Acid Resists Classic Racemization

Expertise & Experience Insight: Most researchers are conditioned to fear racemization during the activation of


-amino acids, where the chiral 

-carbon is directly adjacent to the activated carbonyl. Under basic conditions,

-amino acids readily form a 5-membered oxazolone ring. Deprotonation of this ring yields a planar, achiral enolate, leading to a racemic mixture upon reprotonation and coupling[1].

However, 3-amino-4-(tert-butoxy)butanoic acid is a


-amino acid . Its structure (

) places an achiral methylene spacer (

) between the activated carbonyl and the chiral center (

). Because the

-carbon (

) is achiral, any base-catalyzed enolate formation at this position does not compromise the

hybridization or the stereochemistry of the

chiral center[2]. While

-amino acids can theoretically form a 6-membered dihydro-1,3-oxazin-6-one, this process is kinetically slower and stereochemically benign compared to oxazolone formation.

RacemizationMechanisms cluster_alpha α-Amino Acid: Oxazolone-Mediated Racemization cluster_beta β-Amino Acid: Stereocenter Insulation A1 Activated α-AA (Chiral Cα) A2 5-Membered Oxazolone (Chiral Cα) A1->A2 Cyclization A3 Enolate Formation (Planar, Achiral Cα) A2->A3 Base (-H+) A4 Racemized Peptide A3->A4 Reprotonation & Coupling B1 Activated β-AA (Achiral Cα, Chiral Cβ) B2 6-Membered Oxazinone (Achiral Cα, Chiral Cβ) B1->B2 Cyclization (Slow) B3 Enolate Formation (Cα=C, Cβ remains sp3) B2->B3 Base (-H+) B4 Stereochemical Integrity Retained B3->B4 Coupling

Diagram 1: Mechanistic divergence showing why β-amino acids resist oxazolone-mediated racemization.

The Hidden Danger: E1cB -Elimination

If classic racemization doesn't apply, why might you observe diastereomers or coupling failures? The true mechanistic threat to


-amino acids under strongly basic coupling conditions is the E1cB 

-elimination
pathway. If the

-proton is abstracted by a strong, unhindered base, the resulting enolate can expel the

-amino group, forming an achiral

-unsaturated intermediate. Subsequent non-stereoselective re-addition of a nucleophile can result in apparent "racemization" or, more commonly, deletion sequences and side products[3].

BetaElimination C1 Activated β-AA (Chiral Cβ) C2 α-Proton Abstraction (Carbanion/Enolate) C1->C2 Strong Base C3 E1cB β-Elimination (Loss of Cβ Amine) C2->C3 Leaving Group Expulsion C4 α,β-Unsaturated Intermediate (Achiral) C3->C4 C5 Non-stereoselective Re-addition C4->C5 Nucleophile Attack C6 Racemized/Byproduct Formation C5->C6

Diagram 2: E1cB β-elimination pathway leading to potential stereocenter loss in β-amino acids.

Troubleshooting FAQs

Q1: I detected epimers in my final peptide after coupling 3-amino-4-(tert-butoxy)butanoic acid. If it's not oxazolone racemization, what caused it? A: In 90% of cases involving


-amino acids, the "racemization" is actually an enantiomeric impurity in the starting material . Because 

-amino acids are highly resistant to coupling-induced epimerization, verify the optical purity of your commercial building block using chiral HPLC before synthesis[4]. If the starting material is pure, the epimerization is likely due to E1cB elimination caused by excessive exposure to strong bases (e.g., prolonged DIPEA exposure during activation).

Q2: How does the


-tert-butoxy group affect the coupling kinetics? 
A:  The bulky tert-butoxy ether at the 

position creates significant steric hindrance around the adjacent

amino group and the

carboxylate. This steric bulk reduces the rate of aminolysis. To overcome this, researchers often over-compensate by increasing temperature or base concentration, which inadvertently triggers the E1cB elimination mentioned above. The solution is to use highly efficient, non-basic or mildly basic activation systems.

Q3: Which coupling reagents provide the best balance of efficiency and stereochemical protection for this molecule? A: Avoid standalone carbodiimides (DIC/DCC) or uronium salts with high equivalents of strong base (HBTU + excess DIPEA). Instead, use the DIC/OxymaPure system. OxymaPure (ethyl 2-cyano-2-(hydroxyimino)acetate) is highly acidic and forms a highly reactive ester without requiring a tertiary amine base, completely bypassing the base-catalyzed E1cB elimination pathway[1][5].

Quantitative Data: Coupling Reagent Comparison

To guide your selection, the following table summarizes the quantitative and qualitative impacts of various coupling environments on 3-amino-4-(tert-butoxy)butanoic acid activation.

Coupling SystemBase RequiredCoupling Efficiency (Steric Tolerance)Est. Epimerization / Elimination RiskRecommendation
HBTU / DIPEA Yes (Excess,

10.1)
Moderate> 5.0% (High risk of

-elimination)
Not Recommended
DIC / HOBt NoLow to Moderate< 1.0%Sub-optimal for bulky

-tBu
HATU / Collidine Yes (Mild,

7.4)
Very High< 0.5%Excellent for difficult sequences
DIC / OxymaPure NoHigh< 0.1% (Base-free activation) Gold Standard

Self-Validating Experimental Protocol: Base-Free Coupling

To ensure absolute stereochemical integrity, utilize this base-free DIC/Oxyma protocol. This protocol is self-validating: by eliminating the tertiary base, you eliminate the primary causal factor for


-elimination, ensuring that any subsequent stereochemical issues can be definitively traced back to the starting material rather than your methodology.

Step-by-Step Methodology:

  • Resin Preparation: Ensure the resin-bound peptide (or amine) is fully deprotected. If using Fmoc-SPPS, wash thoroughly with DMF (5 x 1 min) to remove all traces of piperidine. Causality: Residual piperidine can act as a base during activation, triggering unwanted side reactions.

  • Pre-activation (The Critical Step):

    • In a clean, dry vial, dissolve 3.0 equivalents of 3-amino-4-(tert-butoxy)butanoic acid and 3.0 equivalents of OxymaPure in minimal anhydrous DMF (approx. 0.1 M concentration).

    • Add 3.0 equivalents of DIC.

    • Stir at room temperature for exactly 2 minutes. Causality: OxymaPure reacts with the DIC-O-acylisourea intermediate to form the active ester. A short pre-activation prevents the accumulation of unreactive N-acylureas without risking degradation[1].

  • Coupling:

    • Transfer the pre-activated mixture to the resin.

    • Agitate at room temperature for 60–90 minutes. Do not use microwave heating for this specific sterically hindered

      
      -amino acid unless absolutely necessary, as heat exacerbates elimination risks.
      
  • Validation: Perform a Kaiser test or LC-MS micro-cleavage to confirm coupling completion. If incomplete, perform a second coupling with HATU (3.0 eq) and 2,4,6-collidine (3.0 eq) instead of DIPEA, as collidine's weaker basicity and higher steric hindrance prevent

    
    -proton abstraction[5].
    

References

Sources

Technical Support Center: Navigating the Challenges of β-Homoserine Peptide Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for β-homoserine peptide synthesis. This resource is designed for researchers, scientists, and drug development professionals who are incorporating this valuable non-canonical amino acid into their peptide sequences. The unique structural properties of β-homoserine, while offering exciting possibilities for novel peptide therapeutics, can also present significant synthetic challenges. This guide provides in-depth troubleshooting advice and frequently asked questions to help you overcome common hurdles and achieve higher yields and purity in your syntheses.

Introduction: The Promise and Perils of β-Homoserine

β-Homoserine, an isomer of the naturally occurring homoserine, is a valuable building block in medicinal chemistry. Its extended backbone and additional chiral center can impart unique conformational constraints and metabolic stability to peptides. However, the proximity of the side-chain hydroxyl group to the backbone can lead to undesirable side reactions, most notably lactonization, which can significantly reduce the yield of the desired peptide. Furthermore, the β-substitution pattern can introduce steric hindrance, making peptide bond formation less efficient. This guide will address these and other common issues head-on, providing both theoretical explanations and practical, field-proven solutions.

Troubleshooting Guide: From Low Yields to Complex Purifications

This section is formatted in a question-and-answer style to directly address specific problems you may encounter during your β-homoserine peptide synthesis experiments.

Issue 1: Significantly Low Yield of the Final Peptide

Question: My final peptide yield after cleavage and purification is much lower than expected. Mass spectrometry analysis of the crude product shows a complex mixture with a major peak corresponding to the mass of my peptide minus 18 Da (loss of water). What is the likely cause and how can I fix it?

Answer:

This is a classic sign of significant lactonization of the β-homoserine residue. The side-chain hydroxyl group can attack the activated carboxyl group of the same residue, forming a stable five-membered lactone ring. This side reaction is a major pathway that competes with the desired peptide bond formation, leading to chain termination and low yields.

  • Activation Method: Standard carbodiimide coupling reagents like DCC and DIC, while effective for many amino acids, can lead to prolonged activation times for sterically hindered residues like β-homoserine. This extended lifetime of the activated species increases the opportunity for intramolecular cyclization to form the lactone.

  • Steric Hindrance: The β-substituent on the amino acid can sterically hinder the approach of the incoming amine, slowing down the intermolecular coupling reaction and giving the intramolecular lactonization reaction a kinetic advantage.[1][2]

  • Optimize Coupling Reagents: Switch to more potent and faster-acting coupling reagents.

    • Uronium/Aminium Salts (HATU, HBTU, HCTU): These reagents form highly reactive O-acylisourea intermediates that couple much more rapidly, minimizing the time available for lactonization.[1][2][3] HATU is often a preferred choice for difficult couplings.[4][5]

    • Phosphonium Salts (PyBOP, PyAOP): These are also highly effective for sterically hindered couplings and can be a good alternative to uronium salts.[2][4] PyAOP is particularly efficient and reduces the risk of certain side reactions.[4]

  • Double Coupling: For the β-homoserine residue, performing the coupling step twice can help drive the reaction to completion. After the first coupling, wash the resin and repeat the coupling with a fresh solution of the activated amino acid.[2][6]

  • Side-Chain Protection: Protecting the hydroxyl group of β-homoserine is a crucial strategy to prevent lactonization.

    • tert-Butyl (tBu) Ether: This is a common protecting group for hydroxyl-containing amino acids in Fmoc-based solid-phase peptide synthesis (SPPS).[7] It is stable to the basic conditions used for Fmoc deprotection and is removed during the final acidic cleavage step.

    • Trityl (Trt) Ether: Another acid-labile protecting group that can be used. The choice between tBu and Trt may depend on the specific sequence and the desired cleavage conditions.[7]

G cluster_0 On-Resin Peptide Synthesis cluster_1 Final Cleavage and Deprotection resin Solid Support (Resin) deprotection1 Fmoc Deprotection (e.g., 20% Piperidine in DMF) resin->deprotection1 wash1 Wash (DMF) deprotection1->wash1 coupling Coupling of Fmoc-β-Hse(PG)-OH (e.g., HATU/DIPEA in NMP) wash1->coupling wash2 Wash (DMF) coupling->wash2 deprotection2 Fmoc Deprotection wash2->deprotection2 continue_synthesis Continue Peptide Elongation deprotection2->continue_synthesis cleavage Cleavage from Resin and Side-Chain Deprotection (e.g., TFA cocktail) precipitation Precipitation (Cold Diethyl Ether) cleavage->precipitation purification Purification (HPLC) precipitation->purification final_peptide Purified Peptide purification->final_peptide

Caption: Workflow for incorporating a side-chain protected β-homoserine.

Issue 2: Incomplete Coupling and Deletion Sequences

Question: My mass spec analysis shows significant amounts of deletion sequences, particularly at or immediately after the β-homoserine residue. The Kaiser test after the β-homoserine coupling step is positive, indicating incomplete reaction.

Answer:

This points to inefficient coupling of the β-homoserine or the subsequent amino acid. The steric bulk of the β-substituted amino acid can hinder the reaction, and if the growing peptide chain starts to aggregate, it can further block reactive sites.

  • Steric Hindrance: As mentioned, the β-homoserine itself is sterically demanding.[2]

  • Peptide Aggregation: Certain peptide sequences, especially those rich in hydrophobic residues, are prone to forming secondary structures like β-sheets on the resin. This can physically block the N-terminus, preventing complete coupling.

  • Poor Resin Swelling: If the resin is not properly swollen, the reactive sites within the beads are not fully accessible.

  • Optimize Solvents:

    • N-Methylpyrrolidone (NMP): NMP has superior solvating properties compared to Dimethylformamide (DMF) and can be more effective at disrupting peptide aggregation.[2]

    • Solvent Mixtures: For particularly difficult sequences, a mixture of solvents like DCM/DMF/NMP (1:1:1) can be beneficial.[2]

  • Use Chaotropic Salts: Adding chaotropic salts like LiCl or KSCN to the coupling reaction can help break up secondary structures and improve reaction efficiency.

  • Microwave-Assisted Peptide Synthesis (MASPS): The use of microwave energy can significantly accelerate coupling reactions, especially for sterically hindered amino acids, driving them to completion more effectively.[2]

  • Perform a Test Cleavage: To confirm if the issue is on-resin synthesis, you can perform a small-scale test cleavage of the peptide from a small amount of resin (10-20 mg) and analyze the product by mass spectrometry.[6] This will help you diagnose if the problem lies in the synthesis or the final cleavage and work-up.

  • First Coupling:

    • Following the standard Fmoc deprotection and washing steps, prepare the activated amino acid solution.

    • In a separate vessel, pre-activate the Fmoc-β-Hse(PG)-OH (4 equivalents relative to resin loading) with a suitable coupling reagent like HATU (3.9 equivalents) and a non-nucleophilic base like DIPEA (8 equivalents) in NMP.

    • Add the activated amino acid solution to the resin and allow the reaction to proceed for 45-60 minutes.

    • Wash the resin thoroughly with NMP.

  • Monitoring (Optional but Recommended):

    • Take a few beads and perform a Kaiser test to assess the completeness of the first coupling.

  • Second Coupling:

    • Repeat the coupling step with a fresh solution of the activated Fmoc-β-Hse(PG)-OH.

    • Allow the reaction to proceed for another 45-60 minutes.

    • Wash the resin thoroughly with NMP and proceed with the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the best side-chain protecting group for β-homoserine in Fmoc-SPPS?

The most common and effective side-chain protecting group for β-homoserine in Fmoc-SPPS is the tert-butyl (tBu) ether . It is stable to the basic conditions of Fmoc removal and is cleaved by the strong acidic conditions of the final cleavage cocktail (e.g., TFA).[7] This orthogonality is crucial for successful synthesis.[]

Q2: Can I use Boc chemistry for β-homoserine peptide synthesis?

Yes, Boc chemistry can also be used. In this case, the side-chain hydroxyl group is typically protected as a benzyl (Bzl) ether . The Boc group is removed with a moderately strong acid like TFA, while the Bzl group is removed during the final, harsher cleavage step with a strong acid like HF.[7][9]

Q3: My peptide is precipitating during the final cleavage step. What should I do?

If your peptide is insoluble in the cleavage cocktail, you can try different work-up procedures. After cleavage, try precipitating the peptide in a different cold solvent, such as methyl tert-butyl ether (MTBE) instead of diethyl ether. You can also try to dissolve the crude peptide in a different solvent before purification.[1]

Q4: Are there any specific sequences involving β-homoserine that are known to be particularly difficult?

While there are no universally "difficult" sequences with β-homoserine, sequences that are prone to aggregation, such as those with multiple consecutive hydrophobic residues, can exacerbate the coupling challenges already present with this sterically hindered amino acid.[1]

Summary of Key Recommendations

ProblemPotential CauseRecommended Solution
Low Yield with Mass Loss of 18 Da LactonizationUse a side-chain protecting group (e.g., tBu). Employ a potent coupling reagent (e.g., HATU, PyAOP).
Incomplete Coupling (Positive Kaiser Test) Steric Hindrance, Peptide AggregationPerform a double coupling. Switch to a better solvent (NMP). Consider microwave-assisted synthesis.
Deletion Sequences Inefficient CouplingOptimize coupling time and reagents. Use a test cleavage to diagnose on-resin issues.
Low Final Yield (General) Incomplete Cleavage or Work-up IssuesOptimize cleavage time and cocktail. Adjust precipitation solvent.

By understanding the underlying chemical principles and employing these targeted troubleshooting strategies, you can successfully navigate the complexities of β-homoserine peptide synthesis and achieve your desired products with higher yield and purity.

References

  • APPNTEC. Amino Acid Derivatives for Peptide Synthesis. Available from: [Link]

  • ResearchGate. Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Available from: [Link]

  • PubMed. Ribosomal Synthesis of Macrocyclic Peptides with β2- and β2,3-Homo-Amino Acids for the Development of Natural Product-Like Combinatorial Libraries. Available from: [Link]

Sources

Technical Support Center: Resolving Aggregation in Long Beta-Peptide Chains

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center dedicated to addressing the complex challenge of aggregation in long beta-peptide chains. This guide is designed for researchers, scientists, and drug development professionals who encounter issues with peptide solubility and aggregation during their experimental work. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you diagnose, resolve, and prevent beta-peptide aggregation, ensuring the integrity and success of your research.

Understanding the "Why": The Root Causes of Beta-Peptide Aggregation

Before diving into troubleshooting, it's crucial to understand the fundamental drivers of beta-peptide aggregation. Unlike their alpha-peptide counterparts, the unique backbone structure of beta-peptides can predispose them to form highly stable, ordered aggregates. The primary forces at play are:

  • Hydrophobic Interactions: Hydrophobic amino acid residues tend to minimize their contact with aqueous environments, driving them to cluster together. This "hydrophobic collapse" is a major initial step in the aggregation pathway[1].

  • Intermolecular Hydrogen Bonding: The beta-peptide backbone has a high propensity to form extensive networks of hydrogen bonds between adjacent chains, leading to the formation of stable beta-sheet structures. These beta-sheets can then stack to form larger, often insoluble, aggregates and fibrils[2].

  • Electrostatic Interactions: The net charge of a peptide at a given pH plays a significant role. At a pH close to the peptide's isoelectric point (pI), the net charge is minimal, reducing electrostatic repulsion between peptide chains and thus promoting aggregation. Conversely, at a pH far from the pI, like-charges on the peptides will cause repulsion, which can help maintain solubility[2][3].

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address common problems encountered in the lab.

My newly synthesized and cleaved beta-peptide won't dissolve. What should I do?

This is a common and frustrating issue. The first step is to systematically try a series of solvents and techniques, moving from milder to harsher conditions.

Troubleshooting Workflow for Insoluble Peptides

G A Start: Lyophilized Peptide Powder B Attempt Dissolution in Sterile Water or Buffer (pH 7.4) A->B C Is the peptide soluble? B->C D Yes: Proceed with experiment C->D Yes E No: Determine Peptide's Net Charge C->E No F Acidic Peptide (Net Negative Charge) E->F G Basic Peptide (Net Positive Charge) E->G H Neutral/Hydrophobic Peptide E->H I Try Basic Buffer (e.g., 1% NH4OH, pH > 9) F->I J Try Acidic Buffer (e.g., 10% Acetic Acid) G->J K Try Organic Solvent (e.g., DMSO, DMF) H->K L Still Insoluble? I->L J->L K->L M Use Strong Denaturants L->M Yes N 6M Guanidine HCl or 8M Urea M->N O Still Insoluble? N->O P Consider HFIP Treatment O->P Yes

Caption: A decision tree for troubleshooting peptide solubility.

Detailed Steps:

  • Start with Aqueous Solutions: Always begin by attempting to dissolve a small aliquot of your peptide in high-purity, sterile water or a standard biological buffer (e.g., PBS, pH 7.4). Sonication can aid in this process by breaking up small particles[4].

  • Consider the Peptide's Charge:

    • For Basic Peptides (net positive charge): If insoluble in water, try a dilute acidic solution, such as 10-30% acetic acid[1].

    • For Acidic Peptides (net negative charge): If insoluble in water, try a dilute basic solution, like 0.1 M aqueous ammonia (pH > 9) or 10-50 mM NaOH[5][6][7]. Be cautious with cysteine-containing peptides in basic solutions, as this can lead to side reactions[1].

  • For Hydrophobic/Neutral Peptides: These often require organic solvents. Try dissolving the peptide in a minimal amount of DMSO or DMF, and then slowly add this solution to your aqueous buffer with gentle vortexing[8][9].

  • Use of Chaotropic Agents: For highly aggregated peptides, strong denaturants are often effective. Prepare stock solutions of 6 M Guanidine Hydrochloride (GdnHCl) or 8 M Urea and attempt to dissolve the peptide in these[1][4][9]. Note that these will need to be removed or significantly diluted for most biological assays. Guanidine HCl is often considered a more potent denaturant than urea[10].

  • Hexafluoroisopropanol (HFIP) Treatment: As a final resort for extremely intractable aggregates, HFIP can be used. HFIP is a strong solvent that disrupts beta-sheet structures[7]. Dissolve the peptide in HFIP, then evaporate the solvent to leave a film of monomeric peptide, which can then be reconstituted in another solvent like DMSO or a basic buffer[7][11].

My peptide solution is clear initially but becomes cloudy over time. How can I prevent this?

This indicates that your peptide is prone to aggregation under the current storage or experimental conditions.

Preventative Measures:

  • pH and Buffer Choice: Ensure the pH of your buffer is at least 2 units away from the peptide's isoelectric point (pI) to maximize electrostatic repulsion[3].

  • Peptide Concentration: Aggregation is often concentration-dependent. Work with the lowest feasible concentration for your experiment[2].

  • Temperature: Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles, as the formation of ice crystals can promote aggregation[12][13][14]. When freezing, flash-freeze aliquots in liquid nitrogen to minimize the formation of large ice crystals[13].

  • Additives and Excipients: Consider the inclusion of stabilizing agents in your buffer. Certain amino acids like arginine and glycine can act as aggregation inhibitors[15].

Table 1: Comparison of Solubilization and Anti-Aggregation Agents

AgentTypical ConcentrationMechanism of ActionBest For
Acetic Acid 10-30% (v/v)Lowers pH, protonating acidic residues and increasing net positive charge.Basic peptides (net positive charge)[1].
Ammonium Hydroxide 0.1 M (pH > 9)Increases pH, deprotonating basic residues and increasing net negative charge.Acidic peptides (net negative charge)[5][7].
DMSO/DMF Minimal volumeOrganic solvents that disrupt hydrophobic interactions.Hydrophobic or neutral peptides[8][9].
Guanidine HCl (GdnHCl) 6 MA strong chaotropic agent that disrupts water structure and interferes with non-covalent interactions[1][4][9].Highly aggregated peptides. More potent than urea[10].
Urea 8 MA chaotropic agent that disrupts hydrogen bonds and hydrophobic interactions[1][4][9].Highly aggregated peptides.
HFIP 100%A strong solvent that breaks down beta-sheet structures, generating monomers[7][11].Extremely insoluble, pre-aggregated peptides.
How can I detect and quantify aggregation in my beta-peptide sample?

Several biophysical techniques can be employed to characterize the aggregation state of your peptide.

  • Dynamic Light Scattering (DLS): A rapid, non-invasive method to determine the size distribution of particles in a solution. An increase in the average particle size over time is indicative of aggregation[16][17]. Multiple peaks in the distribution can suggest the presence of different oligomeric species or larger aggregates[18].

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to the cross-beta-sheet structures characteristic of amyloid fibrils[19]. This assay is excellent for monitoring the kinetics of fibril formation in real-time[20][21].

  • Size Exclusion Chromatography (SEC): A powerful technique to separate molecules based on their size. SEC can resolve monomers from dimers, oligomers, and larger aggregates, allowing for their quantification[22][23][24].

Experimental Protocols

Here are detailed protocols for the key analytical techniques mentioned above.

Protocol 1: Thioflavin T (ThT) Assay for Monitoring Aggregation Kinetics

This protocol is adapted from established methods for monitoring amyloid beta aggregation[21][25][26].

Principle of ThT Assay

G cluster_0 Monomeric Peptides (Random Coil) cluster_1 Aggregated Peptides (Beta-Sheet Fibrils) cluster_2 ThT Dye cluster_3 ThT Binding to Fibril M Monomer A Beta-Sheet Fibril M->A Aggregation M1 Monomer M2 Monomer Bound Beta-Sheet Fibril ThT A->Bound:f0 ThT ThT ThT->Bound:f1 Fluorescence Signal Bound->Fluorescence Enhanced Fluorescence (Ex: ~440 nm, Em: ~482 nm)

Caption: ThT dye binds to beta-sheet rich fibrils, resulting in a detectable fluorescence signal.

Materials:

  • Beta-peptide stock solution (monomeric)

  • Thioflavin T (ThT)

  • Assay buffer (e.g., 50 mM phosphate buffer, 150 mM NaCl, pH 7.4)

  • 96-well black, clear-bottom microplate

  • Fluorescence plate reader

Procedure:

  • Prepare ThT Stock Solution: Prepare a 1 mM stock solution of ThT in sterile, double-distilled water. Filter through a 0.2 µm syringe filter and store protected from light at 4°C. Prepare fresh weekly[20].

  • Prepare Reaction Mixtures: In microcentrifuge tubes, prepare your reaction mixtures. The final volume in each well will typically be 100-200 µL.

    • Negative Control: Assay buffer + ThT (final concentration 10-20 µM).

    • Peptide Samples: Assay buffer + ThT (final concentration 10-20 µM) + beta-peptide (at your desired final concentration).

  • Plate Setup and Incubation:

    • Pipette the reaction mixtures into the wells of the 96-well plate. It's good practice to leave the outer wells filled with water to minimize evaporation from the sample wells[25].

    • Place the plate in a fluorescence microplate reader pre-heated to the desired temperature (e.g., 37°C).

  • Fluorescence Measurement:

    • Set the plate reader to measure fluorescence at regular intervals (e.g., every 5-15 minutes).

    • Set the excitation wavelength to ~440-450 nm and the emission wavelength to ~480-490 nm[25][26].

    • Incorporate shaking between readings if desired, as this can accelerate aggregation.

  • Data Analysis:

    • Subtract the background fluorescence (from the negative control) from the sample readings at each time point.

    • Plot fluorescence intensity versus time. A sigmoidal curve is characteristic of nucleated aggregation, showing a lag phase, a growth phase, and a plateau.

Protocol 2: Characterization of Aggregates by Dynamic Light Scattering (DLS)

Procedure:

  • Sample Preparation: Prepare your peptide solution in a DLS-compatible buffer (ensure it is filtered through a 0.22 µm filter to remove dust). The concentration should be optimized for your instrument.

  • Instrument Setup: Allow the DLS instrument to equilibrate to the desired temperature.

  • Measurement: Place your sample in a clean cuvette and insert it into the instrument. Perform the measurement according to the manufacturer's instructions.

  • Data Interpretation:

    • Z-average Diameter: This is the intensity-weighted mean hydrodynamic size. An increase in the Z-average over time indicates aggregation[17][27].

    • Polydispersity Index (PDI): This value indicates the width of the size distribution. A PDI < 0.1 suggests a monodisperse sample, while higher values indicate a broader size distribution, which can be due to the presence of aggregates[17].

    • Size Distribution Plot: This plot will show peaks corresponding to the different particle sizes present in your sample. The appearance of larger peaks over time is a direct indication of aggregation[16][18].

Protocol 3: Separation of Monomers and Oligomers by Size Exclusion Chromatography (SEC)

Materials:

  • HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your peptide and its oligomers (e.g., with a pore size of ~80 Å for smaller peptides)[22][28].

  • Mobile Phase (e.g., 25 mM sodium acetate, 300 mM NaCl, pH 4.5, or 0.1% TFA in 75% acetonitrile/water)[22][28].

Procedure:

  • Column Equilibration: Equilibrate the SEC column with your chosen mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dissolve your peptide in the mobile phase. Centrifuge the sample to remove any insoluble material before injection.

  • Injection and Elution: Inject your sample onto the column and elute with the mobile phase at a constant flow rate.

  • Detection: Monitor the elution profile using a UV detector at a wavelength of 214 nm or 280 nm.

  • Data Analysis:

    • Larger molecules (aggregates) will elute first, followed by smaller molecules (monomers).

    • The area under each peak corresponds to the relative amount of that species in your sample.

    • You can create a calibration curve with molecular weight standards to estimate the size of your peptide species.

References

  • BenchChem. (n.d.). Application Note: Optimizing Thioflavin T Concentration for Amyloid Aggregation Kinetic Studies. Retrieved from BenchChem.[20]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io.[21][25]

  • Creative Peptides. (n.d.). Guidelines for Peptide Dissolving. Retrieved from Creative Peptides.[4]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. Retrieved from GenScript.[1]

  • Yuste-Checa, P., & Hartl, F. U. (2025). Amyloid beta (M1-42) Aggregation Monitored by Thioflavin-T (ThT) Fluorescence in a Plate Reader. protocols.io.[25]

  • Chatterjee, S., et al. (2005). Sonication of proteins causes formation of aggregates that resemble amyloid. Protein Science, 14(8), 2136-2144.[29]

  • Klementieva, O., et al. (2011). Effect of freezing on amyloid peptide aggregation and self-diffusion in an aqueous solution. Journal of Biological Physics, 37(3), 285-296.[30]

  • LifeTein. (n.d.). How to dissolve beta amyloid peptides?. Retrieved from LifeTein.[5]

  • Rahman, M. (2020). Answer to "What are the storage conditions that prevent aggregation in B-amyloid peptids?". ResearchGate.[12]

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. Retrieved from JPT Peptide Technologies.[3]

  • Hello Bio. (n.d.). Amyloid Beta Aggregation Protocol for Aβ Peptides. Retrieved from Hello Bio.[11]

  • Xue, W. F., et al. (2017). Thioflavin T as an amyloid dye: fibril quantification, optimal concentration and effect on aggregation. Journal of the Royal Society Interface, 14(126), 20160696.[26]

  • MtoZ Biolabs. (n.d.). How to Interpret Dynamic Light Scattering Analysis Results. Retrieved from MtoZ Biolabs.[18]

  • Genosphere Biotechnologies. (n.d.). Best Practices for Peptide Storage and Handling. Retrieved from Genosphere Biotechnologies.[8]

  • BenchChem. (n.d.). Troubleshooting aggregation in peptides containing pyroglutamic acid. Retrieved from BenchChem.[31]

  • AAPPTec. (n.d.). Dissolving Purified Peptides. Retrieved from AAPPTec.[9]

  • BenchChem. (n.d.). Technical Support Center: Aggregation in Difficult Peptide Sequences. Retrieved from BenchChem.[32]

  • Denton, E. (2023). Handling difficult peptides - how to purify beta amyloid peptides. Biotage.[33]

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Aggregation in Peptides Containing Orn(Mmt). Retrieved from BenchChem.[34]

  • NanoReach. (2023). Evaluation of Peptide/Protein aggregation using Dynamic Light Scattering. Medium.[16]

  • Biancalana, M., & Koide, S. (2017). ThT 101: a primer on the use of thioflavin T to investigate amyloid formation. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1865(4), 389-398.[19]

  • Shapiro, A. B. (2024). Answer to "`Does freeze thaw effect will have an impact on the peptide's stability?".
  • Malinao, M. C., & Rivera, B. (n.d.). Comparison of Chaotropic Reagents in Peptide Mapping Workflows. Phenomenex. [23]
  • Unchained Labs. (n.d.). Dynamic Light Scattering (DLS).
  • Synbio Technologies. (n.d.). How to Optimize Peptide Synthesis?.
  • Malvern Panalytical. (2025). Dynamic light scattering data interpretation using the Zetasizer Advance series.
  • Shea, D., et al. (2017). Simple, Reliable Protocol for High-Yield Solubilization of Seedless Amyloid-β Monomer. ACS Chemical Neuroscience, 8(12), 2634-2642. [27]
  • Giehm, L., et al. (2012). Protein analysis by dynamic light scattering: methods and techniques for students.
  • Lapanje, S. (1978). Effects of urea and guanidine hydrochloride on peptide and nonpolar groups. Biophysical Chemistry, 8(1), 1-15. [29]
  • mdfenko. (2012). Answer to "sonication to break apart a protein- is this feasible?". General Lab Techniques Forum. [30]
  • Dobson, C. M. (2003). Protein folding and misfolding.
  • Genosphere Biotechnologies. (n.d.). Peptide Storage & Stability: A Definitive Guide.
  • Thermo Fisher Scientific. (n.d.). Peptide solubility guidelines.
  • Kueltzo, L. A., et al. (2017). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Journal of Pharmaceutical Sciences, 106(2), 489-500. [34]
  • Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
  • BenchChem. (n.d.). Technical Support Center: Enhancing the Solubility of Peptides with Unnatural Amino Acids.
  • Bachem. (2021). Care and Handling of Amyloid Peptides.
  • MilliporeSigma. (n.d.). Use of Stabilizers and Surfactants to Prevent Protein Aggregation.
  • Singh, S. K., et al. (2025). Deciphering Protein Aggregation in Freeze-Thaw Process: The Roles of Cold Denaturation and Shear Stress. Journal of Pharmaceutical Sciences. [39]
  • Amersham Biosciences. (n.d.). On the Purification of Peptides with Size Exclusion Chromatography.
  • Kueltzo, L. A., et al. (2016). Impact of Manufacturing-Scale Freeze-Thaw Conditions on a mAb Solution. Sartorius. [41]
  • Sepax Technologies, Inc. (n.d.). Peptide Separations Using Size Exclusion Chromatography.
  • Goyon, A., et al. (2017). Size-Exclusion Chromatography for the Analysis of Protein Biotherapeutics and their Aggregates.
  • Agilent Technologies. (n.d.). Guide to Size-Exclusion Chromatography (SEC) of mAb Aggregates, Monomers, and Fragments.

Sources

Purification strategies for beta-peptides with close-eluting impurities

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Strategies for Resolution of Foldamers & Hydrophobic Variants

Status: Operational Operator: Senior Application Scientist (Separation Technologies) Ticket ID: BP-PUR-001

Introduction: The "Beta" Factor

Welcome to the technical support center. If you are working with


-peptides, you are likely facing a unique set of chromatographic challenges distinct from standard 

-peptides.

The Core Problem: Unlike


-peptides, 

-peptides (containing

-amino acids with an extra backbone carbon) possess a high propensity to form extremely stable secondary structures (e.g., 14-helices, 12-helices, or sheets) even in short sequences.

The Chromatographic Consequence:

  • Conformational Peak Splitting: Stable helical folding can lead to slow interconversion between conformers on the column time-scale, resulting in broad, split, or "ghost" peaks that mimic impurities.

  • Hydrophobic Aggregation: The stable secondary structures often display amphipathic surfaces that lead to strong aggregation, causing low recovery and carryover.

  • Close-Eluting Impurities: Due to slower coupling kinetics during synthesis, "n-1" deletion sequences are common. Because

    
    -residues add significant hydrophobicity, the "n-1" impurity often co-elutes with the full-length product.
    

This guide provides the specific protocols to overcome these barriers.

Module 1: Resolving "Ghost Peaks" & Conformational Isomers

Symptom: Your analytical HPLC shows a split peak or a broad "shoulder" that does not disappear after re-purification. Mass spectrometry confirms both peaks have the same mass.

Root Cause: The


-peptide is interconverting between folded (helical) and unfolded states, or between different helical types (e.g., 12-helix vs. 14-helix) at a rate comparable to the chromatographic separation. This is a kinetic phenomenon, not a purity issue.
Protocol: High-Temperature Denaturing HPLC

Theory: Elevating column temperature increases the kinetic exchange rate between conformers, merging split peaks into a single, sharp Gaussian band. It also disrupts hydrophobic aggregates.

Step-by-Step Workflow:

  • Column Selection: Ensure your column is rated for high temperature (e.g., sterically protected C18 or hybrid silica).

  • Mobile Phase: Use standard Water/Acetonitrile with 0.1% TFA. Avoid labile modifiers like ammonium bicarbonate at high temps.

  • Temperature Screening:

    • Run 1: 25°C (Baseline)

    • Run 2: 45°C

    • Run 3: 60°C (Target)

    • Run 4: 75°C (Limit for most silica columns)

  • Observation: Watch for the coalescence of the split peaks into a single sharp peak.

Expert Insight: "If the peaks merge at 60°C, collect the fraction. Do not try to separate them at 25°C; you are seeing the same molecule in two different shapes."

Module 2: The "n-1" Deletion Nightmare

Symptom: You have a deletion sequence (missing one residue) eluting directly under the main peak's tail.

Root Cause:


-amino acids are more hydrophobic than their 

-counterparts. A single deletion changes the overall hydrophobicity less significantly than in

-peptides, leading to co-elution.
Protocol: Shallow Gradient & Orthogonal Phase Screening

Strategy A: The "Focused" Gradient Standard gradients (1% B/min) are too steep. You must flatten the gradient only at the elution point.

  • Determine Elution %B: Run a scout gradient (5-95% B over 20 min). Note the %B where product elutes (e.g., 34% B).

  • Calculate Focused Gradient:

    • 0–2 min: 5% B (Load)

    • 2–5 min: Jump to 29% B (5% below elution point)

    • 5–25 min: Ramp to 39% B (0.5% B/min slope)

    • 25–30 min: Wash (95% B)

Strategy B: Stationary Phase Orthogonality If C18 fails, the separation mechanism must change.

Column PhaseMechanism BenefitWhen to Use
C18 (Standard) HydrophobicityFirst line of defense.
C4 / C8 Reduced HydrophobicityFor very hydrophobic

-peptides (>15 residues) that stick irreversibly to C18.
Phenyl-Hexyl

-

Interactions
Best for Deletions. Differentiates peptides based on aromatic residues (Phe, Tyr, Trp) often found in

-peptides.
Fluoro-Phenyl (PFP) Dipole-Dipole / Shape SelectivityBest for Diastereomers. Excellent for separating peptides that differ only by chirality or subtle structural changes.

Module 3: Solubility & Recovery (The "Sticky" Peptide)

Symptom: You inject 10 mg but only recover 2 mg. The backpressure spikes during the run.

Root Cause:


-peptides form supramolecular aggregates that precipitate on the column frit or head.
Protocol: The "Solvent doping" Technique

Theory: Standard Acetonitrile (ACN) is sometimes insufficient to solvate


. Alcohol-based modifiers break hydrogen bonds more effectively.

The "Magic" Mobile Phase:

  • Solvent A: Water + 0.1% TFA[1][2]

  • Solvent B: Isopropanol (IPA) : Acetonitrile (1:1 mix) + 0.1% TFA

Why it works: IPA has higher viscosity but much stronger solvating power for aggregated peptides. Mixing it 1:1 with ACN keeps viscosity manageable while preventing on-column precipitation.

Troubleshooting Matrix

ObservationLikely CauseRecommended Action
Doublets / Split Peaks Slow conformational exchange (Folding)Heat it up. Run column at 60°C.
Broad Tailing Secondary interactions (Silanols) or AggregationAdd 10-20% Isopropanol to Mobile Phase B; Ensure TFA is at least 0.1%.
Fronting Peak Column Overload (Solubility limit)Reduce injection volume; Switch to a larger pore size column (300Å vs 100Å).
Retention Time Shift Temperature fluctuation

-peptides are temp-sensitive. Use a column oven, do not rely on ambient air.
No Elution Irreversible adsorptionSwitch to C4 column ; Use shorter column; Check if peptide precipitated in injector.

Visual Logic & Workflows

Figure 1: Troubleshooting Logic Flow

BetaPeptideTroubleshooting Start Start: Analyze Chromatogram Issue_Split Issue: Split Peaks / Doublets Start->Issue_Split Issue_Overlap Issue: Overlapping Impurities (n-1) Start->Issue_Overlap Issue_Recovery Issue: Low Recovery / Broadening Start->Issue_Recovery Check_Mass Check Mass Spec: Same Mass? Issue_Split->Check_Mass Sol_Gradient Strategy: Focused Gradient (0.2 - 0.5% B/min) Issue_Overlap->Sol_Gradient Step 1 Sol_Solvent Strategy: Add Isopropanol (IPA) or Switch to C4 Issue_Recovery->Sol_Solvent Sol_Temp Strategy: High Temp (60°C) Sol_Phase Strategy: Change Column (Phenyl-Hexyl or PFP) Sol_Gradient->Sol_Phase If Step 1 Fails Check_Mass->Sol_Temp Yes (Conformers) Check_Mass->Sol_Gradient No (Real Impurity)

Caption: Decision tree for diagnosing and resolving common beta-peptide purification anomalies.

Figure 2: Method Development Workflow

MethodDev Step1 1. Scout Run (5-95% B, C18, 25°C) Step2 2. Temp Screen (Run at 60°C) Step1->Step2 Decision Resolution Acceptable? Step2->Decision Step3A 3A. Scale Up (Load Study) Decision->Step3A Yes Step3B 3B. Optimize Selectivity Decision->Step3B No Step4 Try Phenyl-Hexyl or C4 Phase Step3B->Step4 Selectivity Issue Step5 Add IPA to Mobile Phase Step3B->Step5 Peak Shape Issue

Caption: Systematic workflow for developing a purification method for hydrophobic beta-peptides.

References

  • Mant, C. T., & Hodges, R. S. (2002). High-Performance Liquid Chromatography of Peptides and Proteins: Separation, Analysis, and Conformation. CRC Press. (Establishes the fundamentals of temperature effects on peptide chromatography).

  • Seebach, D., et al. (1996). Beta-Peptides: Synthesis by Arndt-Eistert homologation with concomitant peptide coupling. Structure determination by NMR and CD spectroscopy and by X-ray crystallography. Helvetica Chimica Acta. (Foundational work on beta-peptide secondary structures).

  • CEM Corporation. (2024). Greening Peptide Purification Through Use of Elevated Temperatures.[3][4][5] (Demonstrates the efficacy of 60°C+ purification for hydrophobic peptides).

  • Steer, D. L., et al. (2002). Reversed-phase high-performance liquid chromatography of amphipathic alpha-helical peptides: effects of temperature and gradient time. Journal of Chromatography A. (Validates the use of temperature to resolve conformational issues).

  • Biotage. (2023).[6] Handling difficult peptides - how to purify beta amyloid peptides. (Provides protocols for solubility and mobile phase modifiers like Ammonium Hydroxide and IPA).

  • Sigma-Aldrich (Merck). Chiral Stationary Phases for Amino Acid and Peptide Separation. (Details the use of ZWIX and Chirobiotic phases for diastereomer separation).

Sources

Validation & Comparative

Mass Spectrometry Fragmentation Patterns of Beta-Homoserine Peptides

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of the mass spectrometry fragmentation patterns of peptides containing


-homoserine  (

-Hse), specifically the

-amino acid isomer 3-amino-4-hydroxybutanoic acid . This residue is increasingly relevant in peptidomimetics, foldamer research, and plant immunity signaling (e.g., R-

-homoserine).

Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug Development Professionals

Executive Summary

Beta-homoserine (


-Hse) introduces a unique methylene extension into the peptide backbone compared to its 

-amino acid isomers, Serine (Ser) and Homoserine (Hse). While isobaric with Homoserine (Residue Mass: 101.048 Da),

-Hse exhibits distinct physicochemical properties and fragmentation behaviors under Collision-Induced Dissociation (CID). This guide objectively compares the fragmentation dynamics of

-Hse peptides against standard alternatives, providing experimental protocols for their differentiation and characterization.

Structural & Mechanistic Foundations

The Chemical Entity

To interpret the mass spectra accurately, one must first distinguish the specific isomer .

  • 
    -Homoserine (
    
    
    
    -Hse):
    3-amino-4-hydroxybutanoic acid. A
    
    
    -amino acid where the backbone is extended by one carbon, and the hydroxyl group is on the
    
    
    -carbon relative to the carboxyl.
  • Homoserine (Hse): 2-amino-4-hydroxybutanoic acid. The standard

    
    -amino acid, often formed from Methionine degradation (CNBr cleavage).
    
  • Serine (Ser): 2-amino-3-hydroxypropanoic acid. The lower homolog.

Fragmentation Mechanics (CID)

Under low-energy CID,


-Hse peptides undergo charge-directed fragmentation. However, the 

-backbone alters the transition states for amide bond cleavage.
  • Backbone Cleavage (

    
     and 
    
    
    
    ions):
    Unlike
    
    
    -peptides which form oxazolone
    
    
    -ions,
    
    
    -peptides typically form six-membered oxazinone rings or fragment via acyclic acylium ions. This often results in
    
    
    -ions with higher stability but potentially lower intensity compared to their
    
    
    -counterparts.
  • Neutral Losses (Water Scavenging): The pendant hydroxymethyl group in

    
    -Hse is highly prone to dehydration (
    
    
    
    Da). This loss is often more pronounced in
    
    
    -Hse than in Serine due to the flexibility of the
    
    
    -hydroxyl group to attack the backbone carbonyl or protonated sites.
  • Absence of Lactonization: A critical differentiator is that

    
    -Homoserine (Hse) readily cyclizes to form Homoserine Lactone  (HSL) at the C-terminus, resulting in a mass shift of 
    
    
    
    Da for the intact peptide and specific lactone fragments.
    
    
    -Hse, being a
    
    
    -amino acid, is sterically less favored to form a stable 5-membered lactone ring under the same conditions, often remaining as the open acid or dehydrating without lactonization.

Comparative Performance Analysis

The following table contrasts the MS/MS characteristics of


-Hse peptides with their primary isobaric and homologous alternatives.
Table 1: Comparative MS/MS Fragmentation Characteristics
Feature

-Homoserine (

-Hse)

-Homoserine (Hse)
Serine (Ser)
Residue Mass 101.048 Da101.048 Da87.032 Da
Precursor Ion

(Isobaric to Hse)

(Isobaric to

-Hse)

(-14 Da vs Hse)
Dominant Neutral Loss H

O (-18 Da)
(High Intensity)
H

O (-18 Da) (Lactone formation)
H

O (-18 Da) (Moderate)
Diagnostic Immonium

74.06 (Low specificity)

74.06 (Low specificity)

60.04

-Ion Structure
6-membered Oxazinone (Putative)5-membered Oxazolone5-membered Oxazolone
C-Terminal Behavior Stable Acid formRapid Lactonization (Hse-Lactone)Stable Acid form
Chromatographic RT Early Eluting (HILIC) / Distinct on C18Late Eluting (vs

-Hse on HILIC)
Distinct
Key Differentiators
  • Lactone Signature: If the peptide C-terminus is Hse, the spectrum is dominated by the lactone form (

    
    ). 
    
    
    
    -Hse at the C-terminus resists this specific cyclization, preserving the intact
    
    
    as the base peak.
  • Backbone Spacing: The mass difference between

    
     and 
    
    
    
    ions at the site of modification is 101 Da for both Hse and
    
    
    -Hse. However, high-resolution mobility separation (IMS) or retention time is often required for definitive assignment if the sequence position is identical.

Experimental Protocols

Sample Preparation & Synthesis

To rigorously validate the fragmentation pattern, it is recommended to synthesize a standard using solid-phase peptide synthesis (SPPS) with Fmoc-


-Hse(OtBu)-OH.

Synthesis Protocol (Self-Validating):

  • Coupling: Use HATU/DIPEA.

    
    -amino acids have slower kinetics; double coupling (2x 45 min) is required.
    
  • Deprotection: Standard TFA/TIS/H2O (95:2.5:2.5) cocktail.

  • Validation: Check for incomplete coupling (deletion sequences, -101 Da) which confirms the difficulty of the

    
    -residue insertion.
    
LC-MS/MS Acquisition Workflow

Due to the polarity of the hydroxyl group, HILIC chromatography is superior to C18 for separating these isomers.

Instrument Parameters:

  • Column: HILIC Amide (e.g., 2.1 x 100 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate in H2O (pH 3.0).

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 90% B to 50% B over 15 min.

    
    -Hse typically elutes earlier than 
    
    
    
    -Hse in HILIC modes due to subtle conformational differences affecting polarity.
  • MS Method: Data-Dependent Acquisition (DDA) with inclusion list for the theoretical

    
    .
    
  • Collision Energy: Stepped NCE (25, 30, 35) to capture both water-loss ions (low energy) and backbone fragments (high energy).

Visualization of Fragmentation Pathways

The following diagram illustrates the divergent fragmentation pathways between


-Homoserine and 

-Homoserine peptides.

FragmentationPathways Precursor Precursor Peptide [M+H]+ BetaHse Beta-Homoserine Peptide (3-amino-4-hydroxy) Precursor->BetaHse Isomer 1 AlphaHse Alpha-Homoserine Peptide (2-amino-4-hydroxy) Precursor->AlphaHse Isomer 2 WaterLoss Dehydration [M+H - H2O]+ BetaHse->WaterLoss Dominant Neutral Loss (-18 Da) b_ions_beta b-ions (Oxazinone) Stable, +101 Da spacing BetaHse->b_ions_beta Backbone Cleavage AlphaHse->WaterLoss Secondary Lactone C-Term Lactonization (Homoserine Lactone) AlphaHse->Lactone Rapid Cyclization (If C-term) b_ions_alpha b-ions (Oxazolone) Standard series AlphaHse->b_ions_alpha Backbone Cleavage

Caption: Divergent fragmentation pathways of isobaric Homoserine isomers. Note the specific lactonization pathway for


-Homoserine vs. simple dehydration for 

-Homoserine.

References

  • Comparison of

    
    -amino acid fragmentation: 
    Title: Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity.
    Source: Journal of the American Society for Mass Spectrometry.
    URL:[Link]
    
  • Homoserine Lactone Formation & Analysis: Title: Specificity of Acyl-Homoserine Lactone Synthases Examined by Mass Spectrometry.[2][3] Source: Journal of Bacteriology (ASM). URL:[Link]

  • Differentiation of Isomeric Peptides: Title: Variable fragmentation and ionization of amyloid-beta epimers and isomers. Source: Analytical and Bioanalytical Chemistry.[1][4][5][6][7][8] URL:[Link]

  • 
    -Homoserine in Plant Immunity (RBH): 
    Title: A single amino acid transporter controls the uptake of priming-inducing beta-amino acids.
    Source: bioRxiv.
    URL:[Link][3][6]
    

Sources

Circular dichroism (CD) spectra of beta-peptide helices and sheets

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Circular dichroism (CD) spectra of beta-peptide helices and sheets Content Type: Publish Comparison Guide

Executive Summary

For researchers in foldamer chemistry and drug development, distinguishing between beta-peptide secondary structures is critical for validating design strategies.[1] Unlike alpha-peptides, where the


-helix and 

-sheet have textbook signatures, beta-peptides (

-amino acid oligomers) adopt unique helical manifolds—primarily the 14-helix and 12-helix —that exhibit distinct Circular Dichroism (CD) spectral fingerprints.

This guide objectively compares the spectral performance of these structures, providing specific maxima/minima values, solvent dependencies, and a self-validating experimental workflow to ensure rigorous structural assignment.

Fundamental Principles: The Beta-Peptide Dipole

The insertion of an extra carbon atom into the peptide backbone (


) alters the hydrogen-bonding patterns and dipole moments compared to standard 

-peptides.
  • 14-Helix: Defined by

    
     hydrogen bonds (forming a 14-membered ring).[1] It has a net dipole similar to an 
    
    
    
    -helix but a distinct pitch.
  • 12-Helix: Defined by

    
     hydrogen bonds (12-membered ring).[2] It is more compact and often chemically distinct in its side-chain presentation.
    

Critical Note on Chirality: The spectra described below apply to


-peptides derived from L-amino acids  (L-

-homo amino acids). Enantiomeric D-derived

-peptides will show inverted spectra (mirror images).
Comparative Analysis: Spectral Signatures

The following table synthesizes data from key structural studies (Seebach, Gellman, et al.) to provide a direct comparison of CD minima and maxima.

Table 1: CD Spectral Fingerprints of Beta-Peptide Structures
Secondary StructurePrimary Minimum (

)
Primary Maximum (

)
Key Distinguishing FeatureSolvent Stability
14-Helix (Monomer) ~214–215 nm ~198 nmSingle strong minimum near 214 nm.Stable in MeOH; requires stabilization (e.g., ACHC residues) in water.
14-Helix (Bundled) ~205 nm ~198 nmBlue-shift of minimum from 214 to 205 nm; often shows a shoulder at 214 nm.Indicates quaternary structure (aggregation).
12-Helix ~220–222 nm ~201–204 nm Opposite pattern to 14-helix in the 200-220 nm range (Max at ~204, Min at ~222).[3][4]Promoted by acyclic residues (e.g., ACPC, AP) and specific solvents.

-Hairpin/Sheet
~217–218 nm ~200 nmResembles the standard

-peptide

-sheet signature.
Often requires cyclization or specific turn sequences (e.g., D-Pro-Gly).
Reference:

-Helix
208 nm & 222 nm192 nmDouble minima are the hallmark of

-peptides, rarely seen in

-peptides.
Standard aqueous stability.

Expert Insight: The most common error in beta-peptide characterization is confusing a bundled 14-helix (Min ~205 nm) with a random coil or 12-helix . The 12-helix is distinguished by its positive maximum near 204 nm, whereas a random coil typically lacks strong positive ellipticity in this region.

Detailed Structural Characterization
A. The 14-Helix: The "Standard" Fold

The 14-helix is the most cited beta-peptide structure.

  • Monomeric State: In methanol (a helix-promoting solvent), a clean 14-helix shows a minimum at 214 nm . The Mean Residue Ellipticity (MRE) is typically around

    
     to 
    
    
    
    .
  • Quaternary Assembly (Bundling): In aqueous solution, amphiphilic 14-helices often self-assemble into bundles.[1] This causes a diagnostic blue shift of the minimum to 205 nm .

    • Diagnostic Ratio: A ratio of

      
       suggests aggregation/bundling.[1]
      
B. The 12-Helix: The "Compact" Fold

The 12-helix is structurally distinct and often stabilized by 5-membered ring constraints (e.g., trans-2-aminocyclopentanecarboxylic acid, ACPC).

  • Spectral Inversion: Unlike the 14-helix, the 12-helix (L-derived) displays a maximum in the 200–205 nm region and a minimum around 220–222 nm.

  • Differentiation: This signature can look similar to an

    
    -peptide 
    
    
    
    -sheet (Min ~218 nm), but the context (residue composition) usually clarifies the assignment.
Experimental Protocol: Self-Validating Data Collection

To ensure "Trustworthiness" and reproducibility, follow this protocol designed to rule out aggregation artifacts.

Step 1: Baseline Correction & Pathlength

  • Use a 1 mm pathlength quartz cuvette.

  • Buffer: Use 10 mM Phosphate or Tris-Fluoride (avoid Chloride ions if scanning below 200 nm).

  • Blank: Subtract the solvent-only spectrum before processing data.

Step 2: The Concentration Gradient (Aggregation Check)

  • Prepare the peptide at three concentrations: 10

    
    M, 50 
    
    
    
    M, and 100
    
    
    M
    .
  • Normalize spectra to Mean Residue Ellipticity (MRE).

  • Validation: If the shape and intensity (MRE) overlap perfectly, the peptide is monomeric. If the minimum shifts from 214 nm (low conc) to 205 nm (high conc), you are observing bundling .

Step 3: Solvent Scan (Stability Check)

  • Measure in 100% Methanol (promotes helicity) and 100% Water/Buffer .

  • Interpretation: A loss of signal in water indicates low conformational stability (common in short, acyclic beta-peptides). Retention of signal confirms a stable foldamer.

Decision Workflow: Identifying Your Structure

Use the following logic flow to assign secondary structure based on your CD data.

BetaPeptideStructure Start Acquire CD Spectrum (190-250 nm) CheckMin Identify Primary Minimum Start->CheckMin Min214 Minimum ~214 nm CheckMin->Min214 Min205 Minimum ~205 nm CheckMin->Min205 Min220 Minimum ~220-222 nm CheckMin->Min220 Structure14 14-Helix (Monomer) Min214->Structure14 Standard StructureBundle 14-Helix (Bundled) Check Concentration! Min205->StructureBundle Aggregated? CheckMax Check Maximum Min220->CheckMax Max204 Max ~204 nm CheckMax->Max204 Strong Positive Max198 Max ~198 nm CheckMax->Max198 Weak/None Structure12 12-Helix Max204->Structure12 StructureSheet Beta-Hairpin/Sheet Max198->StructureSheet

Caption: Logical workflow for assigning beta-peptide secondary structure based on CD spectral minima and maxima positions.

References
  • Pomerantz, W. C., et al. (2008).

    
    -Peptides. ChemBioChem .
    [Link]
    
  • 12-Helix Structural Characterization: Porter, E. A., Wang, X., Lee, H. S., Weisblum, B., & Gellman, S. H. (2000). Non-haemolytic beta-amino acid oligomers. Nature . (Foundational work on 12-helix stabilization). See also: LePlae, P. R., et al. (2002).[4] Tolerance of the

    
    -peptide 12-helix for 
    
    
    
    -amino acid residues. J. Am. Chem. Soc. [Link][4]
  • Comprehensive Review of Beta-Peptide Structures: Seebach, D., Hook, D. F., & Glättli, A. (2006).[5] Helices and other secondary structures of

    
    - and 
    
    
    
    -peptides. Biopolymers . [Link][5][6]
  • Vaz, E., Pomerantz, W. C., Geyer, M., Gellman, S. H., & Brunsveld, L. (2008).

    
    -Peptide 14-Helix Stability in Water. ChemBioChem .
    [Link]
    

Sources

High-Resolution Comparative Guide: 1H NMR Chemical Shifts of Alpha vs. Beta Protons

[1]

Executive Summary

In small molecule characterization and drug discovery, the distinction between


This guide objectively compares the diagnostic utility ("performance") of these two proton types. While

chemical shift dispersionquantification reliability

connectivity anchors1

Part 1: Mechanistic Foundation & Diagnostic Logic[1]

To accurately assign shifts, one must understand the causal physics driving the separation between


2
The Physics of Deshielding

The chemical shift (


34
  • 
    -Protons (High Sensitivity):  Located 1 bond away from the functional group (FG).[1] They are subject to strong Inductive Effects  (through-bond electron withdrawal) and Magnetic Anisotropy  (through-space magnetic fields from 
    
    
    -systems).[1]
  • 
    -Protons (Damped Sensitivity):  Located 2 bonds away.[1] The inductive effect decays exponentially with distance (roughly 
    
    
    dependence for effective shielding impact), often placing
    
    
    -protons in the crowded "methylene envelope" (1.2 – 1.8 ppm).
Diagram 1: Mechanistic Logic Flow

The following diagram illustrates the hierarchy of factors determining the chemical shift "performance" (dispersion) of


ChemicalShiftLogicFGFunctional Group(EWG / Pi-System)InductiveInductive Effect(Through Bond)FG->InductiveElectronegativityAnisotropyAnisotropy(Through Space)FG->AnisotropyPi-ElectronsAlphaAlpha Proton(High Dispersion)Inductive->AlphaStrong DeshieldingBetaBeta Proton(Low Dispersion)Inductive->BetaWeak/DampedAnisotropy->AlphaCone of ShieldingAnisotropy->BetaNegligibleResultAResultAAlpha->ResultADistinct Region(2.0 - 4.5 ppm)ResultBResultBBeta->ResultBCrowded Region(1.3 - 2.0 ppm)

Caption: Causal pathway showing why Alpha protons exhibit higher diagnostic resolution compared to Beta protons.

Part 2: Comparative Analysis (Data & Performance)

The following table compares the chemical shift ranges of


1
Table 1: Comparative Chemical Shift Ranges ( , ppm)
Functional Group (Y)Structure

-Proton Shift (

)

-Proton Shift (

)
Diagnostic Performance Note
Alkyl (Reference) –CH2–CH2–CH31.2 – 1.5 1.2 – 1.4 Poor. No differentiation; severe overlap.[1][5]
Ketone –C(=O)–CH2–CH2–2.1 – 2.6 1.5 – 1.8 High.

-protons are distinct singlets/triplets;

often obscured.[1]
Ester –C(=O)–O–CH2–CH2–4.0 – 4.2 1.6 – 1.8 Excellent. The electronegative Oxygen pushes

past 4.0 ppm.[1]
Amine (Primary) –N–CH2–CH2–2.5 – 3.0 1.4 – 1.6 Moderate. pH dependent;

shift is diagnostic for amine type.[1]
Halide (Cl/Br) –X–CH2–CH2–3.0 – 4.0 1.6 – 2.0 Good. Strong inductive pull on

;

remains shielded.[1]
Aromatic Ring Ph–CH2–CH2–2.3 – 2.9 1.5 – 1.8 High. Ring current effects are highly localized to the

position.[1]
Nitro –NO2–CH2–CH2–4.3 – 4.6 2.0 – 2.3 Excellent. Nitro groups cause extreme deshielding, separating both

and

.
Performance Analysis
  • Quantification:

    
    -protons are the "Gold Standard" for qNMR (Quantitative NMR) because they typically appear in the "silent region" (2.0–4.5 ppm), free from the massive alkyl envelope (0.8–1.5 ppm).
    
  • Stereochemistry:

    
    -protons adjacent to chiral centers often show diastereotopic splitting  (ABX systems), providing critical stereochemical information that 
    
    
    -protons usually lack due to distance [3].[1]

Part 3: Experimental Protocol (Self-Validating System)

Relying solely on 1D NMR for assignment is prone to error, particularly when

1COSY (Correlation Spectroscopy)
Protocol: The "Step-Walk" Assignment

Objective: Unambiguously link an isolated


  • Sample Preparation:

    • Dissolve 5-10 mg of compound in 0.6 mL deuterated solvent (CDCl3 or DMSO-d6).

    • Critical Step: Ensure the sample is free of paramagnetic impurities (filter through cotton/Celite) to prevent line broadening that obscures J-coupling.[1]

  • Acquisition (1D Proton):

    • Acquire a standard 1H spectrum (16 scans).[1]

    • Identify the "Diagnostic Entry Point": Locate the

      
      -proton (e.g., the triplet at 4.1 ppm for an ester).
      
  • Acquisition (2D COSY):

    • Pulse Sequence: cosy or cosygpppqf (gradient enhanced).[1]

    • Scans: 4-8 per increment.

    • Increments: 128 or 256 (for sufficient resolution).[1]

  • Analysis (The "Square" Method):

    • Locate the

      
      -proton on the diagonal.
      
    • Trace horizontally to find an off-diagonal "cross-peak."[1]

    • Trace vertically from the cross-peak back to the diagonal.

    • Validation: The landing point on the diagonal is the

      
      -proton. If the 
      
      
      -proton shows a further cross-peak, that is the
      
      
      -proton.
Diagram 2: COSY Magnetization Transfer Workflow

This diagram visualizes the experimental pathway to confirm connectivity.

COSY_WorkflowStart1. Identify Alpha Proton(Diagnostic Shift: ~2.5-4.5 ppm)Pulse2. Apply COSY Pulse Sequence(90° - t1 - 90°)Start->PulseTransfer3. Magnetization Transfer(Scalar Coupling J_HH)Pulse->Transfer Evolution Time (t1)Detection4. Detect Cross Peak(Off-Diagonal Signal)Transfer->Detection MixingResult5. Assign Beta Proton(Validated Connectivity)Detection->Result Trace VerticalResult->Pulse Repeat for Gamma (if visible)

Caption: Workflow for using Magnetization Transfer to link Alpha and Beta protons.

Part 4: Case Study – Peptide Backbone Assignment

The distinction between


  • 
    -Protons (C
    
    
    H):
    • Shift Range: 3.5 – 5.5 ppm.[1]

    • Role: The "Fingerprint."[1] The

      
       shift is sensitive to secondary structure (helix vs. sheet) and is the primary handle for backbone assignment [4].
      
  • 
    -Protons (C
    
    
    H):
    • Shift Range: Varies wildly by side chain (e.g., Alanine

      
      1.4 ppm vs. Serine 
      
      
      3.8 ppm).[1]
    • Role: Side-chain identification.

  • The "AMX" System: In many amino acids (like Phenylalanine), the

    
     and two 
    
    
    protons form an AMX spin system. The
    
    
    -proton appears as a complex "doublet of doublets" (dd), allowing calculation of rotamer populations based on the coupling constants (
    
    
    ).

References

  • Reich, H. J. (2020).[1][6][7] Proton NMR Chemical Shifts. University of Wisconsin-Madison.[1][6] Available at: [Link][1]

  • LibreTexts Chemistry. (2024). 13.4: Chemical Shifts in ¹H NMR Spectroscopy. Available at: [Link]

  • Master Organic Chemistry. (2022). Diastereotopic Protons in 1H NMR Spectroscopy. Available at: [Link]

  • Wishart, D. S., et al. (1991).[1] Relationship between nuclear magnetic resonance chemical shift and protein secondary structure. Journal of Molecular Biology. Available at: [Link][1]

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.